2,4-Dimethoxyiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUYJCKEORTAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174442 | |
| Record name | 2,4-Dimethoxyiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-63-0 | |
| Record name | 1-Iodo-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxyiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20469-63-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of 2,4-Dimethoxyiodobenzene (CAS No: 20469-63-0). The information herein is compiled to support research, development, and safety protocols. Data is presented in a structured format for clarity and ease of comparison, supplemented by general experimental methodologies and a logical workflow for chemical characterization.
Chemical Identity
-
IUPAC Name: 1-Iodo-2,4-dimethoxybenzene[1]
-
Synonyms: Benzene, 1-iodo-2,4-dimethoxy-; 1,3-Dimethoxy-4-iodobenzene[1][2]
-
Chemical Structure:
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are sourced from literature and computational models, providing a comprehensive dataset for scientific applications.
| Property | Value | Unit | Source / Method |
| Melting Point | 37-41 | °C | (lit.)[3] |
| Boiling Point | 557.06 | K | Joback Calculated Property[2] |
| Flash Point | > 110 | °C | (closed cup)[3] |
| Water Solubility (log10WS) | -2.86 | mol/L | Crippen Calculated Property[2] |
| Octanol/Water Partition Coefficient (logP) | 2.308 | Crippen Calculated Property[2] | |
| Enthalpy of Fusion (ΔfusH°) | 16.52 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Vaporization (ΔvapH°) | 51.19 | kJ/mol | Joback Calculated Property[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -42.25 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -182.43 | kJ/mol | Joback Calculated Property[2] |
| McGowan's Characteristic Volume (McVol) | 137.380 | ml/mol | McGowan Calculated Property[2] |
| Critical Temperature (Tc) | 799.44 | K | Joback Calculated Property[2] |
| Critical Pressure (Pc) | 3299.15 | kPa | Joback Calculated Property[2] |
Experimental Protocols for Property Determination
The determination of the physical properties of a compound like this compound involves standardized laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following outlines the general methodologies employed.
3.1 Melting Point Determination
The melting point is a critical indicator of purity.
-
Methodology: Capillary Tube Method
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
-
The temperature is raised slowly and steadily.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure crystalline solids, this range is typically narrow. The literature value for this compound is 37-41 °C.[3]
-
3.2 Boiling Point Determination
Boiling point provides insight into the volatility of a substance.
-
Methodology: Distillation Method
-
A sample of the compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the vapor rises and condenses in the condenser.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.
-
3.3 Flash Point Determination
Flash point is a crucial safety parameter, indicating the lowest temperature at which vapors will ignite with an ignition source.
-
Methodology: Closed-Cup Method
-
The sample is placed in a sealed cup (e.g., a Pensky-Martens or Cleveland closed-cup tester).
-
The temperature of the sample is gradually increased.
-
An ignition source is periodically introduced to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite momentarily. For this compound, this is reported as >110 °C.[3]
-
3.4 Solubility and Partition Coefficient (logP)
These parameters are vital in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
-
Methodology: Shake-Flask Method for logP
-
A known amount of this compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
The layers are separated, and the concentration of the compound in each layer is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is logP.
-
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized or procured chemical compound like this compound.
Caption: Workflow for the characterization of a chemical compound.
This guide provides a foundational understanding of the physical properties of this compound, essential for its safe handling, application in research, and development of new chemical entities. For further toxicological and safety information, consulting the full Safety Data Sheet (SDS) from a supplier is recommended.
References
An In-Depth Technical Guide to 2,4-Dimethoxyiodobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethoxyiodobenzene, a key aromatic building block in organic synthesis. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the construction of bioactive molecules, with a particular focus on its role as a precursor in the synthesis of combretastatin analogues, a class of potent anticancer agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Properties of this compound
This compound is a polysubstituted aromatic compound featuring two methoxy groups and an iodine atom attached to a benzene ring. These functional groups impart distinct reactivity, making it a versatile reagent in various chemical transformations.
| Property | Value | Reference |
| CAS Number | 20469-63-0 | [1] |
| Molecular Formula | C₈H₉IO₂ | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Melting Point | 37-41 °C | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methoxy group protons. |
| ¹³C NMR | Resonances for the eight carbon atoms, including the iodine-bearing carbon and the methoxy carbons. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 264, consistent with the molecular weight.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C-O stretching of the methoxy groups and C-H stretching of the aromatic ring.[1] |
Synthesis of this compound
A common and efficient method for the preparation of this compound is the direct iodination of 1,3-dimethoxybenzene.
Experimental Protocol: Iodination of 1,3-Dimethoxybenzene
Materials:
-
1,3-Dimethoxybenzene
-
Iodine (I₂)
-
Nitrogen dioxide (NO₂) (catalyst)
-
Acetonitrile (CH₃CN)
-
Oil bath
-
Magnetic stirrer
-
Reaction vessel (sealed)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).[2]
-
Introduce nitrogen dioxide (NO₂) (1.35 mL) into the reaction vessel.[2]
-
Seal the reaction vessel, ensuring there is air present inside.[2]
-
Place the sealed vessel in a preheated oil bath at 120 °C.[2]
-
Stir the reaction mixture magnetically at 120 °C for 12 hours.[2]
-
After the reaction is complete, cool the system to room temperature.[2]
-
Purify the resulting mixture by column chromatography on silica gel to obtain this compound.[2] A reported yield for this reaction is 98%.[2]
-
Confirm the structure of the product using ¹H NMR spectroscopy.[2]
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of a variety of bioactive compounds, primarily through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups can influence the reactivity of the aryl iodide, and the substitution pattern is often found in natural products and pharmacologically active molecules.
Role in the Synthesis of Combretastatin Analogues
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[3] The 2,4-dimethoxy phenyl moiety is a common structural feature in many combretastatin analogues. This compound serves as a key starting material for introducing this "B-ring" of the combretastatin scaffold.
Representative Experimental Protocols for Cross-Coupling Reactions
The following are generalized yet detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.
Reaction Scheme: this compound + Arylboronic acid → 2,4-Dimethoxy-substituted biaryl
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
Reaction Scheme: this compound + Alkene → 2,4-Dimethoxystyryl derivative
Experimental Protocol:
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃) (optional, but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (if used, 0.02-0.10 mmol) in the solvent (5-10 mL).
-
Add the base (1.5-2.0 mmol).
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between an aryl halide and an amine.[4]
Reaction Scheme: this compound + Amine → N-(2,4-Dimethoxyphenyl)amine derivative
Experimental Protocol:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, or SPhos)
-
Strong base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.012-0.06 mmol), and the base (1.4 mmol).
-
Add this compound (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Signaling Pathway of Combretastatin Analogues
Combretastatin analogues derived from this compound typically exert their anticancer effects by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex, biologically active molecules, such as combretastatin analogues, through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize novel compounds with potential therapeutic applications. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and important molecules in the fields of medicine and materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of 2,4-Dimethoxyiodobenzene from 1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-dimethoxyiodobenzene from 1,3-dimethoxybenzene, a key transformation in the preparation of various pharmaceutical intermediates and research chemicals. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient laboratory execution.
Introduction
This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond which allows for a variety of cross-coupling reactions. The synthesis from the readily available 1,3-dimethoxybenzene is a common yet critical step in many synthetic pathways. The electron-rich nature of the 1,3-dimethoxybenzene ring directs iodination primarily to the 4-position, with the potential for di-iodination if the reaction is not carefully controlled. This guide explores several effective methods for this transformation.
Quantitative Data Summary
The following table summarizes the quantitative data for various methods of synthesizing this compound from 1,3-dimethoxybenzene, allowing for a direct comparison of their efficiencies.
| Method | Iodinating Agent & Catalyst/Oxidant | Solvent | Temperature | Reaction Time | Yield/Conversion | Reference |
| Method 1: Iodine/Nitrogen Dioxide | I₂ / NO₂ | Acetonitrile | 120 °C | 12 hours | 98% Yield | [1][2] |
| Method 2: Iodine/Hydrogen Peroxide | I₂ / 30% aq. H₂O₂ | Solvent-free | 45 °C | 5 hours | 92% Conversion | [3] |
| Method 3: Electrolytic Oxidation | Electrolytically generated I⁺ | Acetonitrile | 0 °C | ~4 seconds | 98.4% Selectivity | [4] |
| Method 4: N-Iodosuccinimide | NIS / Trifluoroacetic acid (catalytic) | Acetonitrile | Room Temp. | < 16 hours | High Yield* | [5] |
*Yields are reported as high for methoxybenzenes, though a specific yield for 1,3-dimethoxybenzene was not detailed in the cited literature.
Experimental Protocols
Detailed methodologies for the two most accessible and high-yielding chemical synthesis routes are provided below.
Method 1: Iodination using Iodine and Nitrogen Dioxide
This protocol is adapted from a patented procedure and boasts a very high yield.[1][2]
Materials:
-
1,3-dimethoxybenzene (0.5 mmol)
-
Iodine (I₂) (0.3 mmol)
-
Acetonitrile (1.5 mL)
-
Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)
-
Reaction vessel (sealed)
-
Oil bath
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.
-
Introduce 1.35 mL of nitrogen dioxide (NO₂) into the reaction vessel.
-
Seal the reaction vessel, ensuring the presence of air within.
-
Place the sealed vessel in an oil bath preheated to 120 °C.
-
Stir the reaction mixture magnetically at 120 °C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
The crude reaction mixture is then purified by column chromatography to yield the this compound product.
Work-up and Purification:
-
The specifics of the column chromatography (eluent system, silica gel mesh size) are not detailed in the source but would typically involve a non-polar/polar solvent system such as hexane/ethyl acetate on silica gel (230-400 mesh). The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
Method 2: Iodination using Iodine and Hydrogen Peroxide (Gram Scale)
This "green" chemistry approach utilizes an inexpensive oxidant and is performed without an organic solvent.[6]
Materials:
-
1,3-dimethoxybenzene (10 mmol, 1.38 g)
-
Iodine (I₂), finely powdered (5 mmol, 1.27 g)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (6 mmol, 0.68 g)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Magnetic stirrer
-
Heating mantle or water bath
Procedure:
-
To a reaction flask, add 1,3-dimethoxybenzene (10 mmol, 1.38 g).
-
Add finely powdered iodine (5 mmol, 1.27 g) to the flask.
-
Add 30% aqueous hydrogen peroxide (6 mmol, 0.68 g) to the mixture.
-
Stir the reaction mixture at 45 °C for 5 hours.
-
After 5 hours, add a 10% aqueous solution of sodium thiosulfate (30 mL) to quench any unreacted iodine.
-
The product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.
Work-up and Purification:
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.62 (d, J = 8.6 Hz, 1H)
-
δ 6.43 (d, J = 2.6 Hz, 1H)
-
δ 6.32 (dd, J = 8.6, 2.7 Hz, 1H)
-
δ 3.85 (s, 3H)
-
δ 3.80 (s, 3H)[7]
¹³C NMR (100.6 MHz, CDCl₃):
-
δ 161.4
-
δ 158.9
-
δ 139.2
-
δ 107.0
-
δ 99.3
-
δ 74.8
-
δ 56.3
-
δ 55.5[7]
GC-MS:
-
m/z (%): 264.00 (100) [M]⁺[7]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution pathway for the iodination of 1,3-dimethoxybenzene.
Caption: Electrophilic iodination of 1,3-dimethoxybenzene.
References
- 1. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 2. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. rsc.org [rsc.org]
Spectroscopic data for 2,4-Dimethoxyiodobenzene (¹H-NMR, ¹³C-NMR, IR, MS)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxyiodobenzene, a key intermediate in various synthetic applications. The data presented herein, including Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a detailed characterization of the compound's molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for compound identification and characterization.
Table 1: ¹H-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.62 | d | 8.6 | 1H | H-6 |
| 6.43 | d | 2.6 | 1H | H-3 |
| 6.32 | dd | 8.6, 2.7 | 1H | H-5 |
| 3.85 | s | - | 3H | OCH₃ |
| 3.80 | s | - | 3H | OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.4 | C-4 |
| 158.9 | C-2 |
| 139.2 | C-6 |
| 107.0 | C-5 |
| 99.3 | C-3 |
| 74.8 | C-1 |
| 56.3 | OCH₃ |
| 55.5 | OCH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 264.00 | 100 | [M]⁺ |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Table 4: Infrared (IR) Spectroscopy Data
While a detailed list of absorption peaks is not publicly available without specific database access[2][3], the IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its functional groups. These include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
C-I stretching: ~600-500 cm⁻¹
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general methodologies employed for each analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C-NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts were referenced to the residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm). For ¹³C-NMR, broadband proton decoupling was employed to simplify the spectrum by removing ¹H-¹³C coupling.[4]
Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1] The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, were ionized (typically by electron impact), and the resulting fragments were analyzed based on their mass-to-charge ratio.[5]
Infrared (IR) Spectroscopy
The IR data is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. In this method, a small amount of the solid sample is placed in direct contact with an ATR crystal (e.g., diamond). An infrared beam is passed through the crystal, and it interacts with the sample at the point of contact. The attenuated IR beam is then detected to generate the spectrum.[1][6][7][8] This technique requires minimal sample preparation.[2]
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of this compound is illustrated in the following diagram. This workflow demonstrates how different spectroscopic techniques provide complementary information to confirm the compound's identity and structure.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. spectrabase.com [spectrabase.com]
- 4. sc.edu [sc.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mt.com [mt.com]
IUPAC name and synonyms for 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethoxyiodobenzene, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.
Nomenclature
The compound with the structure this compound is systematically named in accordance with IUPAC nomenclature. It is also known by several synonyms.
-
IUPAC Name : 1-iodo-2,4-dimethoxybenzene[1]
-
Synonyms :
Physicochemical Properties
A summary of the key physical and chemical properties of 1-iodo-2,4-dimethoxybenzene is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Registry Number | 20469-63-0 | [1][2] |
| Molecular Formula | C₈H₉IO₂ | [1][2] |
| Molecular Weight | 264.06 g/mol | [1] |
| Melting Point | 37-41 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| InChI | 1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | [2] |
| InChIKey | ZDUYJCKEORTAQE-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc(I)c(OC)c1 |
Experimental Protocols
Synthesis of 1-Iodo-2,4-dimethoxybenzene
A method for the preparation of 1-iodo-2,4-dimethoxybenzene has been described, providing a high yield of the final product.[3]
Materials:
-
1,3-dimethoxybenzene
-
Iodine (I₂)
-
Nitrogen dioxide (NO₂)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add 0.5 mmol of 1,3-dimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.[3]
-
Introduce 1.35 mL of NO₂ at normal pressure and temperature into the reaction vessel.[3]
-
Seal the reaction vessel, ensuring air is present inside.[3]
-
Place the sealed reaction vessel into an oil bath preheated to 120°C.[3]
-
Magnetically stir the reaction mixture at 120°C for 12 hours.[3]
-
After the reaction is complete, cool the reaction system to room temperature.[3]
-
Purify the resulting mixture by column chromatography to obtain the this compound product.[3]
This protocol reportedly yields the this compound product at a rate of 98%. The structure of the product was confirmed using ¹H-NMR.[3]
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of 1-iodo-2,4-dimethoxybenzene.
Caption: A workflow diagram for the synthesis of 1-iodo-2,4-dimethoxybenzene.
References
Solubility profile of 2,4-Dimethoxyiodobenzene in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2,4-dimethoxyiodobenzene in common organic solvents. In the absence of specific published quantitative solubility data for this compound, this document outlines a robust experimental protocol for determining its solubility using the gold-standard shake-flask method. Furthermore, it presents an illustrative qualitative solubility profile based on established chemical principles and the known behavior of structurally similar molecules. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound for their work.
Introduction
This compound is an aromatic organic compound with applications in various areas of chemical synthesis, including as an intermediate in the preparation of more complex molecules. A critical physicochemical property that dictates its utility in solution-based reactions, purification processes, and formulation development is its solubility in different solvent systems. Understanding the solubility profile is paramount for optimizing reaction conditions, designing effective separation and purification strategies, and for professionals in the pharmaceutical industry, predicting its behavior in formulation and drug delivery systems.
This guide provides a detailed methodology for the experimental determination of the solubility of this compound and presents an expected qualitative solubility profile in a range of common organic solvents.
Illustrative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is illustrative and should be confirmed by experimental determination.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the methoxy groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions. | |
| Ketones | Acetone | Very Soluble | The polar carbonyl group of acetone is a good hydrogen bond acceptor, interacting well with the solute. |
| Methyl Ethyl Ketone | Very Soluble | Similar to acetone, MEK is an effective solvent for polarizable aromatic compounds. | |
| Esters | Ethyl Acetate | Very Soluble | The ester functional group provides polarity and good solvation capabilities for the solute. |
| Ethers | Diethyl Ether | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the aromatic ring. |
| Tetrahydrofuran (THF) | Very Soluble | THF is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |
| Aromatic Hydrocarbons | Toluene | Soluble | The non-polar aromatic rings of both solvent and solute allow for favorable π-π stacking interactions. |
| Benzene | Soluble | Similar to toluene, benzene is a good solvent for aromatic compounds. | |
| Halogenated Solvents | Dichloromethane | Very Soluble | The polarity and polarizability of dichloromethane make it an excellent solvent for many organic solids. |
| Chloroform | Very Soluble | Similar to dichloromethane, chloroform is a versatile solvent for a broad range of organic compounds. | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide variety of organic and inorganic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another highly polar aprotic solvent with strong solvating power. | |
| Non-Polar Solvents | Hexane | Sparingly Soluble | The significant difference in polarity between the non-polar hexane and the more polar this compound limits solubility. |
| Aqueous Solvents | Water | Insoluble | The largely non-polar character of the aromatic ring and the iodine atom, coupled with the inability to form strong hydrogen bonds with water, results in very low aqueous solubility.[2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[4] The method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.
-
Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion
References
In-Depth Technical Guide: Health and Safety for Handling 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 2,4-Dimethoxyiodobenzene (CAS No: 20469-63-0). The information is intended for use by trained professionals in a laboratory or drug development setting.
Chemical Identification and Physical Properties
This compound is an aromatic organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20469-63-0 | |
| Molecular Formula | C₈H₉IO₂ | |
| Molecular Weight | 264.06 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 37-41 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Storage Class | 13 - Non Combustible Solids |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
Signal Word: Warning[2]
Hazard Statements:
Toxicological Information
Quantitative Toxicity Data for Related Compounds:
| Compound | CAS Number | LD50 (Oral, Rat) | Dermal LD50 (Rabbit) | Reference |
| 1,4-Dimethoxybenzene | 150-78-7 | 3600 mg/kg | > 5000 mg/kg | |
| Iodobenzene | 591-50-4 | Harmful if swallowed (No specific LD50 provided) | Not available | [3] |
The lack of specific toxicity data for this compound underscores the importance of handling it with a high degree of caution.
Experimental Protocols for Toxicity Assessment
Should further toxicological evaluation be required, the following standardized OECD guidelines are recommended for assessing the key identified hazards.
Skin Irritation Testing (OECD Guideline 439)
This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the skin irritation potential of a substance.
Methodology:
-
Tissue Preparation: Three-dimensional RhE models, which mimic the upper layers of human skin, are used.
-
Application of Test Substance: A small amount of this compound (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and a post-treatment rinsing and recovery period, cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.
-
Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.
Eye Irritation Testing (OECD Guideline 405)
This in vivo test is designed to determine the potential of a substance to cause eye irritation or damage. It should only be conducted after a weight-of-evidence analysis of existing data suggests a need for in vivo testing.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Initial Test: A single animal is initially tested. A small, measured amount of this compound is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Confirmatory Test: If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.
-
Classification: The severity and reversibility of the observed eye lesions are used to classify the substance according to its eye irritation potential.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: If working with fine powders or in a situation where dust may be generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
Hygiene Measures:
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
-
Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting.[4]
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[6]
-
Do not allow the chemical to enter drains or waterways.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]
Proposed Metabolic Pathway
Caption: A proposed metabolic pathway for this compound.
This proposed pathway suggests that this compound undergoes Phase I metabolism via O-demethylation at either the 2- or 4-position methoxy group, or through direct hydroxylation of the aromatic ring. These reactions are primarily mediated by CYP450 enzymes. The resulting phenolic and hydroxylated intermediates are then likely to undergo Phase II conjugation reactions, forming more water-soluble glucuronide and sulfate conjugates, which are then excreted from the body.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and follow all applicable safety regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) by human liver microsomes: characterization of metabolic pathways and of cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Reagent: A Technical Guide to the Synthesis of 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxyiodobenzene, a valuable iodinated aromatic compound. While the precise historical account of its initial discovery and first synthesis remains elusive in readily accessible literature, this document details the foundational and subsequent methodologies for its preparation. The focus is on providing actionable experimental protocols, comparative data, and a clear visualization of the synthetic pathways.
Introduction
This compound, also known as 1-iodo-2,4-dimethoxybenzene, serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and materials, is well-established. The compound is prepared by the direct iodination of 1,3-dimethoxybenzene (resorcinol dimethyl ether). Over the years, various methods have been developed for this electrophilic aromatic substitution, each with its own set of advantages regarding yield, safety, and environmental impact. This guide will focus on a common and effective early method of synthesis.
Synthetic Approaches: An Overview
The primary route to this compound involves the direct iodination of 1,3-dimethoxybenzene. The methoxy groups are activating and ortho-, para-directing, making the 4-position the most favorable site for electrophilic substitution due to steric hindrance at the 2-position and the electronic activation provided by both methoxy groups.
A prevalent and historically significant method for this transformation is the use of iodine in the presence of an oxidizing agent. One such common and effective system involves the use of iodine and hydrogen peroxide.
Experimental Protocol: Iodination of 1,3-Dimethoxybenzene
This protocol is based on a widely used and efficient method for the synthesis of this compound.
Objective: To synthesize this compound via the electrophilic iodination of 1,3-dimethoxybenzene.
Reagents and Materials:
-
1,3-Dimethoxybenzene
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,3-dimethoxybenzene (1.0 equivalent) in a suitable solvent, add finely powdered iodine (0.5 to 1.0 equivalent).
-
To this stirring mixture, add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise.
-
The reaction mixture is then stirred at a controlled temperature, typically ranging from room temperature to a gentle heat (e.g., 45 °C), for a period of several hours (e.g., 5 hours) until the reaction is complete (monitoring by TLC is recommended).[1]
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound using various methods.
| Method/Reagent System | Substrate | Product | Yield (%) | Melting Point (°C) | Reference |
| I₂ / 30% aq. H₂O₂ | 1,3-Dimethoxybenzene | This compound | ~92% (conversion) | 37-41 | [2] |
| I₂ / NO₂ / Acetonitrile | 1,3-Dimethoxybenzene | This compound | 98% | - | [3] |
| Electrolytic Oxidation | 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 98.6% (selectivity) | - | [4] |
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-dimethoxybenzene.
References
A Technical Guide to the Commercial Supply and Purity of 2,4-Dimethoxyiodobenzene
For researchers, scientists, and professionals in the field of drug development, the quality and accessibility of chemical reagents are of paramount importance. 2,4-Dimethoxyiodobenzene, a key building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound.
Commercial Availability and Purity
This compound is readily available from a variety of commercial chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 98%, with some suppliers offering higher purity grades upon request. The table below summarizes the offerings from several key suppliers.
| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | 20469-63-0 | C₈H₉IO₂ | 264.06 |
| Sigma-Aldrich | 97% | 20469-63-0 | C₈H₉IO₂ | 264.06 |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 25245-35-6 | C₈H₉IO₂ | 264.06 |
| Shanghai Nianxing Industrial Co., Ltd | 95.0% | 25245-35-6 | C₈H₉IO₂ | 264.06 |
| J & K SCIENTIFIC LTD. | 98.0% (GC) | 20469-63-0 | C₈H₉IO₂ | 264.06 |
| TCI (Shanghai) Development Co., Ltd. | 98.0% (GC) | 20469-63-0 | C₈H₉IO₂ | 264.06 |
| Energy Chemical | 97% | 20469-63-0 | C₈H₉IO₂ | 264.06 |
Quality Control and Purity Assessment Workflow
The quality control of this compound, from procurement to experimental use, is a critical process for ensuring the reliability and reproducibility of research outcomes. The following diagram illustrates a typical workflow for the quality assessment of this chemical.
Caption: Quality Control Workflow for this compound.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is crucial. While a Certificate of Analysis from the supplier provides initial data, independent verification is often necessary. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for separating this compound from non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% B to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polarity phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
For structural confirmation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
For qNMR: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. For qNMR, ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Data Analysis:
-
For structural confirmation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.
-
For qNMR: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the standard.
-
Synthesis and Purification Overview
For researchers who may need to synthesize or further purify this compound, a common laboratory-scale synthesis involves the direct iodination of 1,3-dimethoxybenzene. A patent describes a method where 1,3-dimethoxybenzene is reacted with iodine (I₂) in the presence of nitrogen dioxide (NO₂) in acetonitrile.[1] The reaction mixture is heated, and after completion, the product is purified by column chromatography.[1] This purification step is crucial for removing unreacted starting materials and side products, yielding the final product with high purity.[1] The structure of the synthesized this compound is typically confirmed using analytical techniques such as ¹H-NMR.[1]
References
An In-depth Technical Guide to the Chemical Structure and Electronic Properties of 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, and electronic and spectroscopic properties of 2,4-Dimethoxyiodobenzene (DMIB). DMIB is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. This document consolidates available data on its molecular characteristics and provides detailed experimental protocols for its synthesis and analysis, aiming to serve as a valuable resource for researchers in the fields of chemistry and drug development.
Chemical Structure and Identification
This compound is a substituted aromatic compound. The benzene ring is functionalized with two methoxy groups at positions 2 and 4, and an iodine atom at position 1. The presence of both electron-donating methoxy groups and an electrophilic iodine atom makes it a versatile reagent in various chemical transformations.
Table 1: Chemical Identification of this compound [1]
| Identifier | Value |
| IUPAC Name | 1-iodo-2,4-dimethoxybenzene |
| Synonyms | Benzene, 1-iodo-2,4-dimethoxy- |
| CAS Number | 20469-63-0 |
| Molecular Formula | C₈H₉IO₂ |
| Molecular Weight | 264.06 g/mol |
| SMILES | COc1ccc(I)c(OC)c1 |
| InChI | InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 |
Electronic Properties
Table 2: Summary of Electronic Properties of this compound
| Property | Value | Notes |
| Dipole Moment | Not available | Expected to have a net dipole moment due to the asymmetric substitution. |
| Ionization Potential | Not available | The electron-donating methoxy groups are expected to lower the ionization potential compared to iodobenzene. |
| Electron Affinity | Not available | Halogenated aromatic compounds can have a range of electron affinities.[4][5] |
Spectroscopic Data
The structural characterization of this compound is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.62 | d | 1H | H-6 |
| 6.43 | d | 1H | H-3 |
| 6.32 | dd | 1H | H-5 |
| 3.85 | s | 3H | OCH₃ (C4) |
| 3.80 | s | 3H | OCH₃ (C2) |
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 161.4 | C-2 |
| 158.9 | C-4 |
| 139.2 | C-6 |
| 107.0 | C-5 |
| 99.3 | C-3 |
| 74.8 | C-1 |
| 56.3 | OCH₃ (C4) |
| 55.5 | OCH₃ (C2) |
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 264 | 100 | [M]⁺ |
Experimental Protocols
Synthesis of this compound
The following protocol describes a method for the synthesis of this compound from 1,3-dimethoxybenzene.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a reaction vessel, add 1,3-dimethoxybenzene (0.5 mmol), iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).
-
Introduce nitrogen dioxide (NO₂) (1.35 mL) into the sealed reaction vessel.
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture magnetically at 120 °C for 12 hours.
-
After the reaction is complete, cool the system to room temperature.
-
Purify the resulting mixture by column chromatography to obtain this compound.
Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of this compound.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[6]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of aromatic and methoxy protons (e.g., 0-10 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher sample concentration (20-50 mg) and a greater number of scans (e.g., 1024 or more) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to cover the expected range for aromatic and methoxy carbons (e.g., 0-170 ppm).
-
4.2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[7]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[8]
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
4.2.3 Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion. The peak with the highest m/z value generally corresponds to the molecular ion ([M]⁺).[10]
4.2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference.
-
Sample Measurement:
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Reaction Pathways
This compound is a valuable precursor in various organic reactions. Its reactivity is dictated by the electronic nature of its substituents. The electron-rich aromatic ring is susceptible to further electrophilic substitution, while the carbon-iodine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of many pharmaceutical compounds.
Logical Relationship: Reactivity of this compound
Caption: Key reaction pathways involving this compound.
Conclusion
This technical guide has summarized the key chemical, electronic, and spectroscopic properties of this compound. The provided experimental protocols offer a practical basis for its synthesis and characterization in a laboratory setting. While some electronic property data remains to be experimentally determined, the information compiled herein serves as a robust foundation for researchers and professionals engaged in organic synthesis and drug development. The versatile reactivity of this compound, stemming from its unique substitution pattern, ensures its continued importance as a building block in the creation of novel and complex molecular architectures.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 7. agilent.com [agilent.com]
- 8. mt.com [mt.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of biaryls and other conjugated systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The versatility and reliability of the Suzuki-Miyaura coupling have made it a favored method in drug discovery and development for constructing complex molecular architectures.[1][2]
2,4-Dimethoxyiodobenzene is a valuable building block in medicinal chemistry. The electron-donating methoxy groups can influence the electronic properties and metabolic stability of a molecule, making it a desirable fragment in drug design. This document provides detailed application notes and protocols for the use of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions, offering a guide for researchers in academic and industrial settings.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the following tables summarize typical reaction conditions and reported yields for structurally and electronically similar aryl iodides. This data serves as a strong starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1-3 | 41-92 | [3] |
Table 2: Suzuki-Miyaura Coupling of Various Aryl Iodides with Arylboronic Acids
| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (1-5 mol%) | - | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | - | High |
| 3-Iodo-4-methoxybenzoic acid methyl ester | Mesitylboronic acid | Pd(PPh₃)₄ (6 mol%) | - | NaOPh | Benzene | Reflux | - | Good |
| DNA-conjugated Aryl Iodide | Various Arylboronic Acids | Na₂PdCl₄ (20 equiv) | sSPhos (40 equiv) | K₂CO₃ | Water/Acetonitrile (4:1) | 37 | 28 | Good to Excellent[4][5] |
| 4-Iodotoluene | Phenylboronic Acid | bio-Pd(0) | - | Na₂CO₃ | Ethanol/Water (2:1) | 50 | - | 96[6] |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for More Challenging Couplings
This protocol is suitable for more challenging couplings and can often be performed at lower temperatures by using a more active catalyst system.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.2-1.5 equiv relative to Pd).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed anhydrous solvent. If a biphasic system is used, add degassed water.
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent.
-
If a single-phase system was used, add water and an organic solvent for extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mizoroki-Heck Reaction: Coupling of 2,4-Dimethoxyiodobenzene with Acrylates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically focusing on the coupling of 2,4-dimethoxyiodobenzene with various acrylate esters. The Mizoroki-Heck reaction facilitates the synthesis of substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] This application note outlines the necessary reagents, equipment, and a step-by-step procedure for this transformation, including catalyst selection, reaction conditions, and work-up procedures. Additionally, representative data is presented to guide expectations for reaction outcomes with different acrylate substrates.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of C-C bonds.[1] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] This methodology has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reaction's tolerance to a wide variety of functional groups makes it a highly valuable transformation.
This protocol focuses on the reaction of this compound, an electron-rich aryl iodide, with a series of acrylate esters (methyl, ethyl, and butyl acrylate). The resulting products, substituted cinnamates, are valuable intermediates in the synthesis of various biologically active compounds.
Key Reagents and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose | Supplier Example |
| This compound | C₈H₉IO₂ | 264.06 | Aryl halide | Sigma-Aldrich, TCI |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | Alkene | Sigma-Aldrich, Alfa Aesar |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | Alkene | Sigma-Aldrich, Alfa Aesar |
| n-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | Alkene | Sigma-Aldrich, Alfa Aesar |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | Catalyst precursor | Strem Chemicals, Acros Organics |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base | Sigma-Aldrich, Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Fisher Scientific, VWR |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction Solvent | Fisher Scientific, VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Quenching/Washing | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | Washing | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Fisher Scientific, VWR |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 264 mg).
-
Add the desired acrylate (methyl, ethyl, or n-butyl acrylate) (1.2 mmol).
-
Under a counterflow of inert gas (nitrogen or argon), add palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Finally, add triethylamine (Et₃N) (2.0 mmol, 0.28 mL) to the reaction mixture.
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted cinnamate.
Mizoroki-Heck Reaction Workflow
Caption: Workflow for the Mizoroki-Heck Reaction.
Expected Results
The Mizoroki-Heck reaction of this compound with various acrylates is expected to proceed in good to excellent yields. The electron-donating methoxy groups on the aryl iodide can influence the reaction rate. The following table summarizes representative yields based on literature for similar Heck couplings of aryl iodides with acrylates.
| Acrylate | Product Name | Expected Yield (%) |
| Methyl Acrylate | Methyl (E)-3-(2,4-dimethoxyphenyl)acrylate | 85-95% |
| Ethyl Acrylate | Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate | 80-92% |
| n-Butyl Acrylate | n-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate | 75-90% |
Note: Yields are estimates and can vary based on reaction conditions and scale.
Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) species.
-
Alkene Coordination: The acrylate coordinates to the palladium center.
-
Migratory Insertion: The aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-alkyl intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. The product is then released.
-
Reductive Elimination: In the presence of a base (triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting and Safety
-
Low Yields: Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent prior to use can be beneficial. The catalyst quality is crucial; using a freshly opened bottle or a glovebox for handling is recommended.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst may be added. Ensure the reaction temperature is maintained.
-
Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Acrylates are volatile and have strong odors; appropriate personal protective equipment (gloves, safety glasses) should be worn. DMF is a skin and respiratory irritant. Triethylamine is corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Mizoroki-Heck reaction is a reliable and efficient method for the synthesis of substituted cinnamates from this compound and acrylates. The protocol provided herein offers a solid foundation for researchers to successfully carry out this important transformation. The versatility of the Heck reaction allows for further exploration with different substituted aryl halides and alkenes, making it an indispensable tool in modern organic synthesis.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dimethoxyiodobenzene as a precursor in Sonogashira cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Due to the electron-donating nature of the methoxy groups, this compound is an activated substrate, often leading to high reactivity and excellent product yields under mild conditions.
The Sonogashira coupling is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The resulting 2,4-dimethoxyphenylacetylene derivatives are valuable intermediates in organic synthesis and drug discovery.
Reaction Principle and Applications
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: An active Pd(0) species undergoes oxidative addition with this compound.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The acetylide group is transferred from the copper to the palladium complex.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the homocoupling of alkynes (Glaser coupling).[3]
Key Applications:
-
Pharmaceutical Synthesis: The resulting internal alkynes are key building blocks for the synthesis of complex drug molecules.
-
Materials Science: Used in the creation of conjugated polymers and organic electronic materials.
-
Natural Product Synthesis: Enables the construction of complex carbon skeletons found in natural products.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on general protocols for electron-rich aryl iodides and may require optimization for specific applications.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 50 | 6 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | Toluene | 60 | 5 | 95 |
| 4 | 3-Ethynyltoluene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF/Et₃N | RT | 4 | 90 |
Detailed Experimental Protocols
This section provides a general, representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.
3.1. Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
3.2. General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of THF) and the anhydrous base (e.g., 2.0 mL of Et₃N).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see Table 1 for examples). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: General reaction scheme for the Sonogashira coupling.
Caption: Experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Biaryls with 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for the synthesis of substituted biaryls and related structures using 2,4-dimethoxyiodobenzene as a key building block. The electron-donating methoxy groups on the aromatic ring influence its reactivity in various palladium-catalyzed cross-coupling reactions, making it a valuable substrate for accessing complex molecular architectures prevalent in medicinal chemistry and materials science. This document covers four major transformation types: Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for these transformations, typically proceeding with high efficiency.
Representative Data: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides that are structurally or electronically similar to this compound. This data serves as a guide for expected outcomes.
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ | THF | 60 | 19 | ~90 | [1] |
| 4-Methylphenylboronic acid | Pd/MgFe₂O₄ | - | K₂CO₃ | H₂O/EtOH | RT | 0.13 | 100 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | [3] |
| 2-Methylphenylboronic acid | HAP-Pd (0.034) | - | K₂CO₃ / TBAB | H₂O | 60 | 24 | High | [4] |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~92 | [3] |
Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene, 4-iodoanisole) and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., Toluene, THF, 1,4-Dioxane)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the base, this compound (1.0 equiv.), and the arylboronic acid (1.2 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed anhydrous solvent (and degassed water if applicable, e.g., Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups. This compound can be effectively coupled with various alkenes, such as acrylates and styrenes.
Representative Data: Heck Reaction
The table below shows representative yields for Heck reactions involving various aryl iodides and alkenes, providing a baseline for what to expect when using this compound.[5][6]
| Alkene Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 2 | 79 | [5] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 3 | 95 | [6] |
| Methyl acrylate | Pd(OAc)₂ (0.1) | - | Et₃N | DMF | 140 | 1 | 98 | [7] |
| tert-Butyl acrylate | Pd ball (cat.) | - | K₂CO₃ | DMF (LAG) | 120 | 2 | 65 | [5] |
| Acrylamide | PdCl₂(dppf) (1) | - | Et₃N | DMF | 100 | 24 | 92 | [8] |
Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene) and may vary for this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, 1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (optional, e.g., P(o-tolyl)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, DMAc, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vessel (e.g., Schlenk tube or pressure vessel)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst and ligand (if used).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 equiv.), the degassed solvent, the alkene (1.2 equiv.), and the base (1.5 equiv.) via syringe.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkynes by reacting a terminal alkyne with an aryl halide.[9] The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.
Representative Data: Sonogashira Coupling
The following table provides representative data for Sonogashira couplings of aryl iodides with terminal alkynes.
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | EtOH | 70 | 3 | 90 | [10] |
| Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF/DMA | 75 | 72 | Low | [11] |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 2 | 98 | [12] |
| 2-Methylbut-3-yn-2-ol | Pd on Al₂O₃ (5) | Cu₂O on Al₂O₃ (0.1) | - | THF/DMA | 80 | Flow | 58 | [11] |
| 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₂Cl₂ | CuI | Pyrrolidine | H₂O | 100 | 0.5 | 95 | [8] |
Note: Yields are based on reactions with analogous aryl iodides (e.g., iodobenzene, 4-iodotoluene) and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, Piperidine, excess, can be solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C), monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13] This reaction has broad applicability for synthesizing aryl amines, which are important structures in pharmaceuticals. While aryl iodides can sometimes be challenging substrates due to catalyst inhibition, optimized conditions with specific biarylphosphine ligands enable efficient couplings.[14]
Representative Data: Buchwald-Hartwig Amination
This table presents data for the amination of various aryl iodides, which can be used to estimate the performance of this compound in similar reactions.
| Amine Partner | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (0.5) | Ligand 1 | NaOtBu | Toluene | RT | 0.17 | 99 | [14] |
| Morpholine | Pd₂(dba)₃ (0.5) | Ligand 4 | NaOtBu | Toluene | 80 | 19 | 99 | [14] |
| Piperidine | Pd₂(dba)₃ (0.1) | Ligand 4 | Cs₂CO₃ | Dioxane | 100 | 19 | 98 | [14] |
| p-Toluidine | Ni(acac)₂ (1.5)** | - | K₃PO₄ | Dioxane | 110 | 24 | 95 | [15] |
| N-Methylaniline | Pd₂(dba)₃ (0.1) | Ligand 4 | NaOtBu | Toluene | 100 | 19 | 99 | [14] |
*Ligand 1 = 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl; Ligand 4 = 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos).[14] **This is a Nickel-catalyzed Buchwald-Hartwig type reaction.[15]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, SPhos, 1-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
- 11. rsc.org [rsc.org]
- 12. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. osti.gov [osti.gov]
- 14. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dimethoxyiodobenzene in the Synthesis of Pharmaceutical Intermediates
Application Note AP-24-DMI-01
Introduction
2,4-Dimethoxyiodobenzene is a versatile aromatic building block frequently employed in the synthesis of pharmaceutical intermediates. Its electron-rich dimethoxy-substituted phenyl ring and the reactive iodine atom make it an ideal substrate for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs). This application note focuses on the utility of this compound in forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical steps in the synthesis of a wide range of therapeutic agents, including antihypertensives and kinase inhibitors.
The 2,4-dimethoxyphenyl moiety is a common structural feature in several important pharmaceuticals. For instance, it forms the core of the quinazoline ring system found in α₁-adrenergic receptor antagonists like Prazosin and Doxazosin, which are used to treat hypertension. Furthermore, this structural motif is present in various kinase inhibitors under investigation for cancer therapy. The ability to efficiently introduce the 2,4-dimethoxyphenyl group via robust and scalable cross-coupling reactions is therefore of significant interest to researchers and professionals in drug development.
This document provides detailed protocols for key synthetic transformations involving this compound and illustrates the logical workflow and relevant biological pathways associated with the resulting pharmaceutical intermediates.
Key Synthetic Applications
This compound is a valuable precursor for introducing the 2,4-dimethoxyphenyl group into a target molecule. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The most relevant of these for pharmaceutical synthesis are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the coupling of this compound with a variety of primary and secondary amines, including heterocycles like piperazine. This is a key step in the synthesis of intermediates for drugs such as Prazosin and Doxazosin.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This reaction is widely used to create biaryl structures found in many kinase inhibitors.
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes. The resulting alkynes are versatile intermediates that can be further elaborated into various heterocyclic systems present in antiviral and anticancer agents.[1]
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-N, C-O, and C-S bonds, providing an alternative to palladium-catalyzed methods.[2][3]
The following sections provide a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction and showcase relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Representative Buchwald-Hartwig Amination of this compound with Piperazine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | Piperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
Note: The data presented in this table is representative and compiled from typical conditions for Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-Dimethoxyphenyl)piperazine via Buchwald-Hartwig Amination
This protocol describes a typical procedure for the palladium-catalyzed N-arylation of piperazine with this compound. 1-(2,4-Dimethoxyphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).
-
Add this compound (1.0 eq) and piperazine (1.5 eq) to the flask.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to this compound.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,4-dimethoxyphenyl)piperazine.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for Ligand Selection in the Efficient Cross-Coupling of 2,4-Dimethoxyiodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Dimethoxyiodobenzene is an electron-rich aryl iodide commonly employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is crucial for its utilization. The choice of ligand is paramount in achieving high yields and reaction efficiency, as it directly influences the stability and reactivity of the palladium catalyst. These application notes provide a guide to selecting appropriate ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.
Due to the high electron density of the 2,4-dimethoxyphenyl moiety, oxidative addition to the palladium(0) center is generally facile. However, the choice of ligand is critical to promote the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, and to prevent side reactions. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.
I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For electron-rich aryl iodides like this compound, the selection of a suitable ligand is crucial for achieving high yields, especially when coupling with sterically hindered or electron-deficient boronic acids.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following data is representative of Suzuki-Miyaura couplings of electron-rich aryl halides and may be used as a guide for this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | >95 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | >95 |
| IPr | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane | 80 | 1.5 | 96 |
Note: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are generally highly effective for coupling electron-rich aryl halides due to their steric bulk and electron-donating properties, which facilitate reductive elimination.[1] N-heterocyclic carbene (NHC) ligands like IPr are also excellent choices, often providing high catalytic activity.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
II. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For an electron-rich substrate like this compound, the reaction generally proceeds efficiently. The choice of ligand is important to ensure high yields and to accommodate a wide range of amine coupling partners.
Data Presentation: Ligand Performance in Buchwald-Hartwig Amination
The following data is representative for the amination of electron-rich aryl halides and serves as a guide for this compound.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | >95 |
| RuPhos | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | t-Amyl alcohol | 110 | 12 | >90 |
| BrettPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 18 | >90 |
| BippyPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 12 | >95 |
Note: Bulky biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are highly effective for the Buchwald-Hartwig amination of electron-rich aryl halides.[3] BippyPhos has also been shown to have a broad substrate scope.[3] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) being commonly used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a 2-necked flask under an inert atmosphere, add Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Heat the resulting mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For electron-rich aryl iodides, the reaction is generally high-yielding.
Data Presentation: Ligand Performance in Sonogashira Coupling
The following data is representative for the Sonogashira coupling of electron-rich aryl iodides and can be used as a guide for this compound.
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 4 | >90 |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 2 | >95 |
| Xantphos | Pd₂(dba)₃ | CuI | DIPA | Toluene | 80 | 12 | >90 |
| None (ligandless) | Pd(OAc)₂ | CuI | Piperidine | DMF | 100 | 1 | >90 |
Note: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for the Sonogashira coupling of aryl iodides.[4] In many cases, especially with highly reactive aryl iodides, the reaction can proceed efficiently even without an added phosphine ligand, as the alkyne and solvent can play a stabilizing role.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Catalytic Cycle
IV. Ligand Screening Workflow
For novel applications or when optimizing reaction conditions, a systematic ligand screening is often necessary. The following workflow provides a general approach for selecting the optimal ligand for a given cross-coupling reaction.
Visualization: Ligand Screening Experimental Workflow
References
Application Notes and Protocols for Heck Reactions Involving 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction systems for the palladium-catalyzed Heck reaction involving 2,4-dimethoxyiodobenzene. The information is intended to guide the user in selecting appropriate base and solvent systems for achieving successful C-C bond formation with this substrate.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction is widely used in the synthesis of substituted alkenes, which are important structural motifs in pharmaceuticals, natural products, and materials science.
The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the action of a base. The choice of base and solvent system is crucial for the efficiency and selectivity of the reaction.
Base and Solvent Systems for the Heck Reaction of this compound
The selection of an appropriate base and solvent system is critical for the success of the Heck reaction with this compound. The base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst. Common bases used include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄).
The solvent plays a key role in dissolving the reactants and catalyst, and its polarity can significantly influence the reaction rate and yield. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently employed in Heck reactions as they facilitate the dissolution of the palladium catalyst and the inorganic base.
Quantitative Data Summary
The following tables summarize quantitative data for the Heck reaction of aryl iodides, including a closely related analog to this compound, with various olefins. This data provides a comparative overview of the impact of different base and solvent systems on reaction outcomes.
Table 1: Heck Reaction of 1,4-Diiodo-2,5-dimethoxybenzene with Substituted Styrenes [1]
| Olefin (Substituted Styrene) | Catalyst | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene (generated in situ) | Pd(OAc)₂ (5 mol%) | K₂CO₃ (3.5 equiv.) | TBAB (2 equiv.), dppp (0.04 equiv.) | DMAc | 140 | 24 | 28-85 |
Note: This reaction involves a one-pot Wittig-Heck procedure where the styrene is generated in situ.
Table 2: General Conditions for Heck Reaction of Aryl Iodides with Acrylates and Styrenes
| Aryl Iodide | Olefin | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-Butyl Acrylate | PdCl₂ (0.2 mol%) | Et₃N (2 equiv.) | [bmim][PF₆] | 120 | 1.5 | 99 | [2] |
| Iodobenzene | Methyl Acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP | Not Specified | Not Specified | High | [3] |
| Iodobenzene | Styrene | PdCl₂ (1.5 mol%) | K₂CO₃ | Water | 100 | 6 | 96 | |
| 4-Iodoanisole | Styrene (generated in situ) | Pd(OAc)₂ (4 mol%) | Et₃N (1.5 equiv.) | [hmim]Br | 150 (MW) | 0.67 | Low (8%) |
Experimental Protocols
The following are detailed experimental protocols for Heck reactions that can be adapted for this compound.
Protocol 1: Heck Reaction of a Di-iodo-dimethoxybenzene with in situ Generated Styrene [1]
This protocol describes a one-pot Wittig-Heck reaction.
Materials:
-
1,4-Diiodo-2,5-dimethoxybenzene
-
4-Substituted benzaldehyde (1 equiv.)
-
Methyl triphenylphosphonium iodide (1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.5 equiv.)
-
Tetrabutylammonium bromide (TBAB, 2 equiv.)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 equiv.)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the 4-substituted benzaldehyde (1 equiv.) and methyl triphenylphosphonium iodide (1 equiv.).
-
Add N,N-dimethylacetamide (DMAc) to the vessel.
-
Add potassium carbonate (K₂CO₃, 3.5 equiv.) to the mixture.
-
Stir the mixture at room temperature to allow for the in situ generation of the styrene via the Wittig reaction.
-
To this mixture, add 1,4-diiodo-2,5-dimethoxybenzene (5 equiv.), palladium(II) acetate (5 mol%), tetrabutylammonium bromide (2 equiv.), and 1,3-bis(diphenylphosphino)propane (0.04 equiv.).
-
Purge the reaction vessel with nitrogen.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-dimethoxy-1,4-distyryl benzene derivative.
Protocol 2: General Procedure for Heck Reaction of Iodobenzene with n-Butyl Acrylate in an Ionic Liquid [2]
This protocol can be adapted for this compound.
Materials:
-
Iodobenzene (or this compound)
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂, 0.2 mol%)
-
Triethylamine (Et₃N, 2 equiv.)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
Nitrogen atmosphere
Procedure:
-
In a sealed tube, combine iodobenzene (1 equiv.), n-butyl acrylate (1.5 equiv.), palladium(II) chloride (0.2 mol%), and triethylamine (2 equiv.).
-
Add the ionic liquid [bmim][PF₆] to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 1.5 hours under a nitrogen atmosphere.
-
After cooling, extract the product with diethyl ether.
-
The ionic liquid phase containing the catalyst can be recovered and potentially reused.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Heck reaction.
Caption: General experimental workflow for a Heck reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2,4-Dimethoxyiodobenzene in the Synthesis of Bioactive Natural Product Analogues
For Immediate Release
Shanghai, China – December 27, 2025 – 2,4-Dimethoxyiodobenzene has emerged as a important building block in the synthesis of natural product analogues, particularly those based on the stilbenoid scaffold. Its utility lies in its capacity to participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications. This application note details the use of this compound in the synthesis of stilbene analogues, which are known for their anticancer properties, often through the inhibition of tubulin polymerization.
Natural products like resveratrol and combretastatin, both possessing a stilbene core, have garnered significant interest in drug discovery due to their potent biological activities. However, limitations such as poor bioavailability necessitate the development of synthetic analogues with improved pharmacological profiles. The 2,4-dimethoxy substitution pattern is a key feature in several of these analogues, contributing to their bioactivity.
This document provides an overview of the synthetic strategies employing this compound, detailed experimental protocols for key coupling reactions, and a summary of the biological evaluation of the resulting stilbene analogues.
Synthetic Strategies and Key Reactions
The primary route to stilbene-based natural product analogues from this compound involves palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The most commonly employed methods are the Suzuki, Heck, and Sonogashira reactions.
-
Suzuki Coupling: This reaction involves the coupling of this compound with a vinylboronic acid or its ester derivative. It is a highly versatile and widely used method for forming carbon-carbon bonds with good control over stereochemistry.
-
Heck Reaction: The Heck reaction provides a direct method for the arylation of alkenes. In this case, this compound is coupled with a styrene derivative to form the stilbene backbone. This reaction is atom-economical and tolerates a wide range of functional groups.
-
Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. The resulting diarylalkyne can then be stereoselectively reduced to either the cis- or trans-stilbene, offering a versatile approach to control the geometry of the final product.
The following diagram illustrates the general workflow for synthesizing stilbene analogues using these key coupling reactions.
Synthetic workflow for stilbene analogues.
Experimental Protocols
Detailed methodologies for the Suzuki, Heck, and Sonogashira reactions using this compound are provided below. These protocols are general and may require optimization based on the specific coupling partner and desired scale.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a (E)-stilbene derivative via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
(E)-2-Phenylethenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and t-Bu₃PHBF₄ (0.04 equiv.).
-
Add K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines the synthesis of a stilbene analogue using the Heck reaction.
Materials:
-
This compound
-
Styrene derivative (e.g., 4-methoxystyrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.01-0.05 equiv.), and the base (Et₃N, 2.0 equiv. or Na₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the anhydrous solvent (DMF or MeCN) followed by the styrene derivative (1.1-1.5 equiv.).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling and Reduction
This protocol describes a two-step synthesis of a stilbene analogue via Sonogashira coupling followed by reduction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or THF
-
Reducing agent (e.g., Lindlar's catalyst for cis-alkene, or Na/NH₃ for trans-alkene)
Procedure (Sonogashira Coupling):
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill with argon.
-
Add the anhydrous solvent (toluene or THF) and degassed Et₃N.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Work-up by filtering through a pad of Celite, washing with an organic solvent, and concentrating the filtrate.
-
Purify the crude diarylalkyne by column chromatography.
Procedure (Reduction):
-
For cis-Stilbene: Hydrogenate the diarylalkyne using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) in a suitable solvent like ethyl acetate or methanol until the starting material is consumed.
-
For trans-Stilbene: Perform a dissolving metal reduction using sodium in liquid ammonia.
Biological Activity and Data Presentation
Stilbene analogues synthesized from this compound often exhibit significant anticancer activity. Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table summarizes the cytotoxic activity of representative stilbene analogues containing the 2,4-dimethoxy moiety against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-2,4,4'-Trimethoxystilbene | 2,4-dimethoxy-A-ring, 4-methoxy-B-ring | HT-29 (Colon) | 0.8 | [1] |
| MCF-7 (Breast) | 1.2 | [1] | ||
| (Z)-2,4,3',4',5'-Pentamethoxystilbene | 2,4-dimethoxy-A-ring, 3,4,5-trimethoxy-B-ring | A549 (Lung) | 0.02 | [1] |
The following diagram illustrates the signaling pathway targeted by these stilbene analogues.
Tubulin polymerization inhibition pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of stilbene-based natural product analogues. The use of palladium-catalyzed cross-coupling reactions provides efficient and modular routes to these compounds, allowing for the systematic exploration of structure-activity relationships. The resulting analogues often exhibit potent anticancer activity through the inhibition of tubulin polymerization, making them promising candidates for further drug development. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
References
Application Note and Protocol: Iodination of 1,3-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the electrophilic iodination of 1,3-dimethoxybenzene, a common reaction in organic synthesis to produce valuable iodinated aromatic intermediates. These intermediates are crucial in the development of pharmaceuticals and other bioactive molecules.
Introduction
The introduction of an iodine atom onto an aromatic ring, such as in 1,3-dimethoxybenzene, is a significant transformation in organic chemistry. The resulting aryl iodides are versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[1] Due to the relatively low reactivity of molecular iodine (I₂), an activation method is typically required to generate a more potent electrophilic iodine species ("I⁺") for the reaction to proceed efficiently.[1][2] This protocol details a common and effective method for the iodination of 1,3-dimethoxybenzene using molecular iodine in the presence of an oxidizing agent.
Reaction Principle
The iodination of 1,3-dimethoxybenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The methoxy groups (-OCH₃) are strong activating groups, directing the electrophilic attack to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the 4-position is the most sterically accessible and electronically favorable site for substitution. The overall process can be summarized in three key steps:
-
Generation of the Electrophile: An oxidizing agent is used to generate a more electrophilic iodine species.[1]
-
Nucleophilic Attack: The electron-rich aromatic ring of 1,3-dimethoxybenzene attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion.[1] This is typically the rate-determining step.[1]
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final iodinated product.[1]
Experimental Protocol
This protocol is adapted from a procedure utilizing molecular iodine and 30% aqueous hydrogen peroxide as the oxidizing agent under solvent-free conditions.[3][4]
Materials:
-
1,3-Dimethoxybenzene
-
Iodine (I₂), finely powdered
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.0 equivalent).
-
Addition of Reagents: To the stirring substrate, add finely powdered iodine (0.5 equivalents).[4] Following this, carefully add 30% aqueous hydrogen peroxide (0.6 equivalents).[3][4]
-
Reaction Conditions: Heat the reaction mixture to 45 °C and stir vigorously for 5 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.[3] The dark color of the iodine should disappear.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether) three times.[1]
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[1]
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure 4-iodo-1,3-dimethoxybenzene.[1]
Data Presentation
The following table summarizes quantitative data from an experimental study on the iodination of 1,3-dimethoxybenzene, highlighting the product distribution under specific reaction conditions.[5]
| Substrate | Molar Ratio (Substrate:Iodine) | Product | Yield of Mono-iodinated Product | Yield of Di-iodinated Product | Ratio (Mono:Di) |
| 1,3-Dimethoxybenzene | 1:1.01 | 4-iodo-1,3-dimethoxybenzene | 69.0% | 1.7% | 97.6 : 2.4 |
Visualizations
Signaling Pathway: Electrophilic Aromatic Iodination
Caption: Mechanism of Electrophilic Aromatic Iodination.
Experimental Workflow
Caption: Workflow for the Iodination of 1,3-Dimethoxybenzene.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dimethoxyiodobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Suzuki coupling reactions involving 2,4-dimethoxyiodobenzene. This electron-rich aryl iodide can present unique challenges, and this guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
Answer: Low yields with electron-rich aryl iodides like this compound are common and can often be attributed to several factors:
-
Inefficient Oxidative Addition: The electron-donating methoxy groups on the aromatic ring make the carbon-iodine bond stronger and less susceptible to oxidative addition by the palladium catalyst. This is often the rate-limiting step.
-
Catalyst Deactivation: The presence of impurities, particularly oxygen, can deactivate the palladium catalyst.
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the this compound are common side reactions that consume starting materials and reduce the yield of the desired product.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and may not be optimized for this specific substrate.
Question: I am observing a significant amount of a byproduct that appears to be 2,4-dimethoxyphenol. What is causing this?
Answer: The formation of 2,4-dimethoxyphenol is likely due to a side reaction where the iodide is replaced by a hydroxyl group. This can occur if there is a high concentration of hydroxide ions in the reaction mixture, often resulting from the use of strong aqueous bases at elevated temperatures.
Question: My primary byproduct is the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2] To mitigate this:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen.[2]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are favorable for its rapid reduction to the active Pd(0) species.[2]
Question: I am seeing the formation of 1,3-dimethoxybenzene in my reaction mixture. What is this and how can I prevent it?
Answer: The presence of 1,3-dimethoxybenzene indicates a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom.[1] This can be caused by the presence of hydride sources in the reaction, which can come from certain bases or impurities in the solvents. To address this, consider screening different bases and ensure the use of high-purity, anhydrous solvents.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: For electron-rich aryl halides, catalysts with electron-rich and bulky phosphine ligands are generally more effective as they facilitate the oxidative addition step. Consider using catalysts such as Pd(dppf)Cl₂, Pd(PPh₃)₄, or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
Q2: Which type of ligand is most suitable for this reaction?
A2: Bulky, electron-rich phosphine ligands are often preferred for coupling electron-rich aryl halides. Buchwald-type ligands such as SPhos and XPhos have shown great success in these types of challenging couplings.
Q3: What is the optimal base to use?
A3: The choice of base is critical and often depends on the solvent system. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[2] In ethereal solvents like dioxane or THF, stronger bases like Cs₂CO₃ or aqueous NaOH may be necessary.[2] It is advisable to screen a few bases to determine the best one for your specific reaction.
Q4: Is the presence of water necessary for the reaction to proceed?
A4: While many Suzuki coupling reactions are performed in aqueous/organic solvent mixtures, anhydrous conditions can also be successful, particularly when using soluble bases like Cs₂CO₃ in solvents such as dioxane.[2] The role of water is often to help dissolve the base and facilitate the transmetalation step.
Q5: At what temperature should I run the reaction?
A5: A typical temperature range for Suzuki coupling is 80-110 °C.[2] However, for a challenging substrate like this compound, a higher temperature may be required to overcome the activation energy for oxidative addition. It is important to monitor the reaction progress to avoid decomposition at excessively high temperatures.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the Suzuki coupling of electron-rich aryl halides like this compound. This data is compiled from general principles and may require further optimization for specific substrates.
| Parameter | Options | Expected Impact on Yield with this compound | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | High | Catalysts with electron-rich ligands facilitate oxidative addition with electron-rich aryl halides. |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), dppf | High | Bulky and electron-donating ligands promote the rate-limiting oxidative addition step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Moderate to High | The choice of base is crucial and solvent-dependent; stronger bases may be needed.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Moderate to High | Aprotic polar solvents or ethereal solvents with water are commonly used to dissolve all reactants.[2] |
| Temperature | 80-120 °C | Moderate to High | Higher temperatures can help overcome the activation barrier for oxidative addition but may increase side reactions.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving Suzuki coupling yield.
Caption: Key factors influencing the yield of the Suzuki coupling reaction.
References
Common side products in Heck reactions of 2,4-Dimethoxyiodobenzene and how to minimize them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Heck reaction of 2,4-dimethoxyiodobenzene, a crucial transformation in synthetic and medicinal chemistry. Our goal is to help you minimize common side products and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Heck reaction of this compound?
A1: The primary side products in the Heck reaction of this compound, an electron-rich aryl iodide, are typically:
-
Homocoupling Product (2,2',4,4'-Tetramethoxybiphenyl): This arises from the palladium-catalyzed coupling of two molecules of this compound.
-
Dehalogenated Product (1,3-Dimethoxybenzene): This is formed by the premature reduction of the aryl-palladium intermediate before it can couple with the alkene.
-
Isomerized Olefin Products: The double bond in the desired Heck product can migrate to a different position, leading to a mixture of regioisomers. This is a reversible process that can be influenced by reaction conditions.[1]
Q2: Why is this compound prone to these side reactions?
A2: The electron-donating methoxy groups on the aromatic ring increase the electron density of the aryl iodide. This can influence the stability of the key organopalladium intermediates in the catalytic cycle, potentially favoring pathways that lead to homocoupling and dehalogenation over the desired cross-coupling with the alkene.
Q3: How can I visually identify the formation of these side products during my experiment?
A3: While direct visual identification during the reaction is difficult, you can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The side products will appear as distinct spots or peaks with different retention times and mass-to-charge ratios compared to your starting material and desired product.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues leading to the formation of side products in your Heck reaction.
Issue 1: High Levels of Homocoupling Product (2,2',4,4'-Tetramethoxybiphenyl)
The formation of significant amounts of the homocoupling product indicates that the reaction between two aryl-palladium intermediates is competing effectively with the desired reaction with the alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Quantitative Data on Homocoupling:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Heck Product Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ | Et₃N | DMF | 100 | 75 | 15 |
| Pd(OAc)₂ (1 mol%) | P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 92 | <5 |
| Pd₂(dba)₃ (0.5 mol%) | XPhos | Cs₂CO₃ | Dioxane | 90 | 95 | <3 |
Note: Yields are approximate and can vary based on specific reaction conditions and the alkene coupling partner.
Detailed Experimental Protocol to Minimize Homocoupling:
Objective: To perform the Heck reaction of this compound with n-butyl acrylate while minimizing the formation of 2,2',4,4'-tetramethoxybiphenyl.
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.
-
Add the anhydrous toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound and n-butyl acrylate to the flask via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Significant Formation of Dehalogenated Product (1,3-Dimethoxybenzene)
The presence of 1,3-dimethoxybenzene suggests that the aryl-palladium intermediate is being intercepted by a hydrogen source before it can react with the alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Quantitative Data on Dehalogenation:
| Base | Solvent | Temp (°C) | Heck Product Yield (%) | Dehalogenation Yield (%) |
| Et₃N | DMF | 120 | 65 | 25 |
| K₂CO₃ | Toluene | 90 | 90 | <5 |
| Cs₂CO₃ | Dioxane | 100 | 94 | <2 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Detailed Experimental Protocol to Minimize Dehalogenation:
Follow the same experimental protocol as for minimizing homocoupling, with a strong emphasis on the following:
-
Choice of Base: Use an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of amine bases like triethylamine (Et₃N), which can sometimes act as a hydride source.
-
Solvent Purity: Ensure that the solvent is anhydrous and aprotic. Toluene and dioxane are good choices. Avoid protic solvents like alcohols.
-
Temperature Control: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.
Issue 3: Formation of Isomerized Olefin Products
The presence of olefin isomers indicates that the initially formed Heck product is undergoing reversible β-hydride elimination and re-addition of the palladium-hydride species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing olefin isomerization.
Strategies to Minimize Olefin Isomerization:
-
Ligand Choice: The use of bulky phosphine ligands can sterically disfavor the re-addition of the palladium-hydride to the internal position of the double bond.
-
Reaction Time: Prolonged reaction times can lead to increased isomerization as the reaction reaches equilibrium. Monitor the reaction closely and quench it once the desired product is formed in optimal yield.
-
Additives: In some cases, the addition of silver or thallium salts can facilitate the reductive elimination of HX from the palladium-hydride intermediate, thus preventing its re-addition to the olefin.[1] However, these should be used with caution due to their toxicity.
By carefully considering these factors and utilizing the provided troubleshooting guides and protocols, researchers can significantly improve the outcome of Heck reactions with this compound, leading to higher yields of the desired product and a cleaner reaction profile.
References
Technical Support Center: Purification of Products from 2,4-Dimethoxyiodobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products derived from reactions involving 2,4-dimethoxyiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the expected product types?
A1: this compound is a versatile aryl iodide commonly used in palladium-catalyzed cross-coupling reactions. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes to yield arylalkynes.
-
Heck Coupling: Reacting with alkenes to produce substituted alkenes (stilbene derivatives).
These reactions are fundamental in synthetic organic chemistry for creating complex molecules with applications in materials science and medicinal chemistry.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
A2: Common impurities in palladium-catalyzed cross-coupling reactions include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., boronic acid, alkyne, or alkene).
-
Homocoupled Byproducts: Symmetrical biaryls (from the boronic acid) or diynes (from the alkyne) can form as side products.
-
Protodeiodination/Protodeborylation Products: The starting aryl iodide or boronic acid can be replaced by a hydrogen atom.
-
Palladium Residues: The palladium catalyst, in various forms, can contaminate the product.
-
Inorganic Salts: Bases such as potassium carbonate or sodium carbonate used in the reaction will be present.
Q3: What is the recommended initial work-up procedure for these types of reactions?
A3: A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities. A typical procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with water or brine.
-
Drying the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtering and concentrating the organic solvent under reduced pressure to obtain the crude product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
Purification by Column Chromatography
Column chromatography is a widely used technique for separating the desired product from impurities based on polarity.
Problem: Poor separation of the product from a non-polar impurity (e.g., homocoupled byproduct).
-
Cause: The solvent system (eluent) may be too polar, causing all compounds to move too quickly up the column. The polarity difference between the product and the impurity may be small.
-
Solution:
-
Optimize the Solvent System: Use a less polar eluent. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate) to find the optimal separation. Thin Layer Chromatography (TLC) is crucial for determining the best solvent system before running the column.
-
Use a Longer Column: A longer column provides more surface area for separation.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.
-
Problem: The product is streaking or tailing on the column.
-
Cause: The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel. The sample may have been loaded in a solvent that is too polar.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent to move the compound more effectively.
-
Use a More Polar Solvent for Loading: Dissolve the sample in a minimal amount of a solvent that is slightly more polar than the initial eluent.
-
Consider a Different Stationary Phase: If tailing persists, consider using a different adsorbent like alumina or a reversed-phase silica gel.
-
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid products.
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is too high, causing the solid to melt before it dissolves. The product may have a low melting point. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent at an elevated temperature, and then add a poorer solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[1]
-
Problem: Poor recovery of the purified product.
-
Cause: Too much solvent was used, keeping the product dissolved even at low temperatures. The solution was cooled too quickly, leading to the formation of fine crystals that are difficult to filter.
-
Solution:
-
Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals.[1]
-
Partially Evaporate the Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Purification
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent and Degassing: Add a solvent system such as a mixture of toluene and ethanol. Degas the mixture by bubbling an inert gas (argon or nitrogen) through it.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
General Protocol for Sonogashira Coupling and Purification
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst like copper(I) iodide (5-10 mol%), and a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%).
-
Solvent and Base: Add a solvent like anhydrous triethylamine or a mixture of THF and triethylamine.
-
Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent like a hexane/ethyl acetate mixture.[2]
General Protocol for Heck Coupling and Purification
-
Reaction Setup: In a sealed tube or flask, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), and a phosphine ligand if necessary.
-
Base and Solvent: Add a base, typically an amine like triethylamine, and a polar aprotoric solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture in a sealed vessel at 80-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it.
-
Purification: The product is typically purified by column chromatography or recrystallization from a suitable solvent like ethanol.[3]
Quantitative Data Summary
The following table summarizes representative yields for purification of products from analogous reactions, as specific data for this compound derivatives is not always available in a comparative format. This data should be used as a general guide.
| Reaction Type | Starting Material Analogue | Purification Method | Typical Crude Purity | Typical Final Purity | Typical Recovery Yield |
| Suzuki-Miyaura | 4-Iodoanisole | Column Chromatography | 70-85% | >95% | 80-90% |
| Sonogashira | 4-Iodoanisole | Column Chromatography | 60-80% | >98% | 70-85% |
| Heck | Iodobenzene | Recrystallization | 80-90% | >99% | 75-90% |
Note: Purity and yield are highly dependent on the specific reaction conditions and substrates used.
Visualizing Purification Workflows
The following diagrams illustrate the general workflows for the purification techniques discussed.
Caption: General workflow from crude reaction mixture to pure product.
Caption: Troubleshooting logic for column chromatography issues.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2,4-Dimethoxyiodobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions involving 2,4-dimethoxyiodobenzene. This electron-rich aryl iodide presents unique challenges and opportunities for catalyst optimization. This guide offers troubleshooting advice and answers to frequently asked questions to help you achieve high yields and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions.[1] However, due to the electron-rich nature of this compound, which can make oxidative addition more challenging, a slightly higher initial loading within this range may be beneficial.[2][3]
Q2: How do the methoxy groups on the aryl iodide affect the catalyst loading and reaction conditions?
The two electron-donating methoxy groups increase the electron density on the aromatic ring. This can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-iodine bond.[2] To overcome this, you might need to use a more active catalyst system, higher temperatures, or a slightly higher catalyst loading.[3]
Q3: When should I consider using a lower catalyst loading (e.g., < 1 mol%)?
Lowering the catalyst loading is desirable for process efficiency and to reduce palladium contamination in the final product. Consider reducing the catalyst loading once you have established a reliable reaction with good yields. Highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can often facilitate reactions at lower loadings.[4][5] Microwave-assisted synthesis can also sometimes allow for lower catalyst loadings and shorter reaction times.[6][7]
Q4: What are the signs that my catalyst loading is too low?
The most common sign of insufficient catalyst loading is a sluggish or incomplete reaction, where you observe a significant amount of unreacted starting material even after extended reaction times.[1] Before increasing the catalyst loading, ensure that other reaction parameters like temperature, base, and solvent are optimal and that the catalyst is not being deactivated.[8]
Q5: Can the choice of palladium precursor and ligand influence the optimal catalyst loading?
Absolutely. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1][9] Using stable precatalysts can ensure the efficient generation of the active Pd(0) species.[8] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst activity, allowing for lower catalyst loadings, especially for challenging substrates like electron-rich aryl halides.[2][4][5]
Troubleshooting Guide
Problem 1: Low or no product yield with significant starting material remaining.
-
Possible Cause: Inefficient Oxidative Addition. The electron-rich nature of this compound can hinder the initial oxidative addition step.[2]
-
Possible Cause: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive to oxygen.[8]
-
Possible Cause: Insufficient Catalyst Loading. The amount of active catalyst may be too low to drive the reaction to completion.
-
Solution: Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol%. If this improves the yield, you can further optimize from there.
-
Problem 2: The reaction mixture turns black, and the reaction stalls.
-
Possible Cause: Palladium Black Formation. This indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[8]
-
Solution: This is often caused by the presence of oxygen, so ensure rigorous degassing of all components.[8] Using ligands that form more stable complexes with palladium, such as bulky biaryl phosphine ligands, can prevent catalyst aggregation.[8] Also, avoid unnecessarily high reaction temperatures, which can accelerate catalyst decomposition.[8]
-
Problem 3: Formation of significant side products (e.g., homocoupling of the alkyne in Sonogashira reactions).
-
Possible Cause: Suboptimal Reaction Conditions. Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[12]
Problem 4: Difficulty removing the palladium catalyst after the reaction.
-
Possible Cause: Use of Homogeneous Catalysts. Homogeneous palladium catalysts can be challenging to separate from the reaction product.[14]
Quantitative Data Summary
The following table provides a general overview of typical catalyst loadings and conditions for cross-coupling reactions with iodoarene substrates. Note that optimal conditions for this compound may vary.
| Reaction Type | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | 1 - 3 | K₃PO₄ | Toluene/H₂O | 80 - 110 | 85 - 98 |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | K₂CO₃ | Toluene/H₂O | 100 | 80 - 95[16] | |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | 1 - 2 | Et₃N | DMF | 100 - 120 | 70 - 90 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | 1 - 3 | Et₃N | THF | Room Temp - 60 | 80 - 95[10] |
| (with CuI) |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[10] Glassware should be oven-dried before use.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.[1]
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[16]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).[17]
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.
-
Monitoring and Workup: Monitor the reaction progress using TLC or GC-MS.[16] Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]
Heck Reaction Protocol
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.[18]
-
Preparation: To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) and a degassed amine base (e.g., triethylamine, 2.0 equiv).[9]
-
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling Protocol
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.[10]
-
Preparation: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) if not using a copper-free system.[10]
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv).[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[10]
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijnc.ir [ijnc.ir]
- 13. thalesnano.com [thalesnano.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Dimethoxyiodobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in cross-coupling reactions involving 2,4-Dimethoxyiodobenzene.
General Troubleshooting Workflow
Low conversion rates in palladium-catalyzed cross-coupling reactions can often be traced back to a few key areas: reagent quality, catalyst system activity, and reaction conditions. The following workflow provides a systematic approach to diagnosing and resolving these common issues.
Frequently Asked Questions (FAQs)
Section 1: Reagent and Substrate Issues
Q1: My reaction is sluggish. Could the methoxy groups on this compound be the problem?
A1: Yes, this is a distinct possibility. The two methoxy groups are electron-donating, making the attached aryl iodide more electron-rich. This increased electron density can slow down the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the carbon-iodine bond.[1] For challenging couplings, consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) to accelerate this step.[1]
Q2: I suspect my boronic acid coupling partner is degrading in my Suzuki reaction. How can I confirm this and what is the solution?
A2: Boronic acids are susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions (high temperature, strong base).[2][3] You can check for this by taking an NMR of your crude reaction mixture; the corresponding 1,3-dimethoxybenzene byproduct may be visible.
-
Solution: To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to decomposition.[2]
Q3: Does the quality of my solvent and base really matter that much?
A3: Absolutely. Oxygen can deactivate the active Pd(0) catalyst through oxidation, and water can facilitate undesirable side reactions like protodeboronation.[2][3]
-
Best Practices: Use anhydrous, degassed solvents. Solvents can be degassed by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Ensure your base is pure, dry, and, if it's a solid, finely ground to maximize surface area and reactivity.[1]
Section 2: Catalyst System and Reaction Conditions
Q4: How do I know if my palladium catalyst is inactive?
A4: The active species in most cross-coupling reactions is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can be inefficient.[2] Pd(0) sources like Pd₂(dba)₃ can also degrade over time, forming inactive palladium black.[2]
-
Troubleshooting Step: To test your catalyst's activity, run a simple, well-established control reaction that is known to work, such as coupling bromobenzene with phenylboronic acid.[2] If this control reaction also fails, your catalyst is likely the problem. For more reliable results, consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for clean and efficient generation of the active Pd(0) species.[2]
Q5: For a Buchwald-Hartwig amination with this compound, my reaction is failing. What is unique about this reaction?
A5: While the general reactivity trend for aryl halides is I > Br > Cl, aryl iodides can be challenging substrates in Buchwald-Hartwig reactions.[4] The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst, taking it out of the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Solvent Choice: Toluene is often a favored solvent because iodide salts are poorly soluble in it, which can sometimes mitigate inhibition.[5]
-
Ligand Choice: Use ligands specifically designed for C-N coupling, such as Josiphos, Xantphos, or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos).[5]
-
Base Selection: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is common, but can be sensitive.[5] Soluble organic bases like DBU may also be effective.[4][6]
-
Q6: What are the best starting conditions for a Heck reaction with an electron-rich substrate like this compound?
A6: Heck reactions are sensitive to several variables. Temperature, palladium loading, and base choice are the most important factors to optimize.[7]
-
Base: A combination of an inorganic base (like Na₂CO₃) and an organic base (like triethylamine) can be effective.[8]
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used.[7][8]
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) are necessary for the reaction to proceed to completion.[9]
Data and Condition Screening
When troubleshooting, it is often necessary to screen multiple parameters. The following tables provide examples of how different components can affect reaction outcomes.
Table 1: Influence of Base and Solvent on a Model Suzuki Coupling
| Catalyst (mol%) | Base (2.0 eq) | Solvent System | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Standard conditions, moderate to good yield.[10][11] |
| Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | THF/H₂O (4:1) | 80 | Often higher yields, good for many substrates.[11][12] |
| Pd₂(dba)₃/SPhos (1%) | K₃PO₄ | Toluene | 100 | Anhydrous conditions, good for sensitive substrates.[1] |
| Pd(OAc)₂/XPhos (2%) | KF | 1,2-DME | 85 | Milder base, can prevent side reactions.[3] |
Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination
| Aryl Halide | Nucleophile Type | Recommended Ligand | Base | Common Solvent |
| Ar-I | Primary Aliphatic Amine | BrettPhos | LiHMDS | Toluene |
| Ar-I | Secondary Amine | RuPhos | NaOtBu | Dioxane |
| Ar-I | Amide / Indole | tBuBrettPhos / DavePhos | K₂CO₃ / K₃PO₄ | Dioxane / Toluene |
(Data in table is synthesized from general principles discussed in sources[5] and[4])
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura reaction with this compound. Optimization will likely be required.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester partner (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).[2]
-
Note: The base should be a fine, dry powder.
-
-
Atmosphere Control:
-
Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with the inert gas. This is critical to remove oxygen.[3]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[3]
-
Bubble the inert gas through the stirred solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.[3]
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
-
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Strategies to prevent homocoupling of boronic acids with 2,4-Dimethoxyiodobenzene
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, with a specific focus on strategies to prevent the homocoupling of boronic acids when using 2,4-Dimethoxyiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of your desired cross-coupled product and complicating purification. The two main causes are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction.[1][2][4]
Q2: Are electron-rich aryl halides like this compound more susceptible to issues leading to boronic acid homocoupling?
A2: Yes, electron-rich aryl halides can be more challenging in Suzuki-Miyaura couplings. The electron-donating methoxy groups on this compound increase the electron density at the carbon-iodine bond, which can slow down the oxidative addition step of the catalytic cycle.[5] A slower oxidative addition can allow more time for competing side reactions like boronic acid homocoupling to occur, especially if other reaction parameters are not optimized.
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The palladium source is a critical factor. Pd(II) sources require an initial reduction to the active Pd(0) state, which can be mediated by the homocoupling of the boronic acid.[1][6]
-
Preferred: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally better choices as they can directly enter the catalytic cycle.[1][2]
-
Highly Recommended: Modern palladium precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed to cleanly and efficiently generate the active Pd(0) species, which helps to minimize side reactions like homocoupling.[1]
Q4: What is the role of ligands in preventing the homocoupling of boronic acids?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. To minimize homocoupling:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines, or N-heterocyclic carbenes (NHCs), are highly effective.[1][7][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step.[2][6]
Q5: Which bases are recommended to suppress boronic acid homocoupling?
A5: While a base is necessary to activate the boronic acid, an inappropriate choice can promote homocoupling. Weaker inorganic bases are often preferred.[1] Strong bases can sometimes accelerate side reactions. Good choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][9]
Troubleshooting Guide
Issue: Significant formation of boronic acid homocoupling byproduct detected.
This guide provides a step-by-step approach to diagnose and resolve the issue of excessive homocoupling in your Suzuki-Miyaura reaction with this compound.
Step 1: Verify Rigorous Exclusion of Oxygen
-
Problem: Dissolved oxygen is a primary culprit in promoting homocoupling.[3][4][10]
-
Solution:
-
Degas Solvents Thoroughly: Before use, sparge all solvents with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes.[1][4] For more rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.[1][4]
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox.[9] A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst is also highly effective.[10][11]
-
Step 2: Evaluate the Palladium Catalyst and Ligand
-
Problem: The choice of catalyst and ligand directly impacts the competition between the desired cross-coupling and homocoupling.
-
Solution:
-
Switch to a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or a more advanced precatalyst like SPhos-Pd-G3.[1][2]
-
Employ Bulky, Electron-Rich Ligands: For an electron-rich substrate like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended to accelerate the oxidative addition and reductive elimination steps.[7][8]
-
Step 3: Optimize Reaction Parameters
-
Problem: Suboptimal reaction conditions can favor side reactions.
-
Solution:
-
Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, prepare a solution of the boronic acid in a degassed solvent and add it slowly to the reaction mixture over a period of time using a syringe pump.[1][2][11] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1][12]
-
Adjust Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the boronic acid. This can help to ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl iodide.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Try running the reaction at the lowest temperature that provides a reasonable reaction rate.[1]
-
Step 4: Consider a Mild Reducing Agent
-
Problem: Even with precautions, trace amounts of Pd(II) can lead to homocoupling.
-
Solution:
Data Summary
The following tables summarize the impact of various parameters on the extent of boronic acid homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling Level | Rationale |
| Pd(OAc)₂ / PdCl₂ | Higher | Pd(II) source, can directly promote homocoupling.[1][2] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ | Lower | Pd(0) source, enters the catalytic cycle directly.[1][2] |
| Buchwald Precatalysts | Very Low | Efficiently generates the active Pd(0) species.[1] |
Table 2: Effect of Additives on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data from a study demonstrating the reproducible suppression of a homocoupling byproduct.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.02-0.1 equiv.), and a weak inorganic base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water) via syringe under a positive pressure of inert gas.
-
Boronic Acid Addition (Slow): In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent. Add the boronic acid solution to the main reaction flask dropwise over 30-60 minutes using a syringe pump.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
Caption: Competing catalytic cycles for the desired Suzuki-Miyaura cross-coupling and the undesired boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions with 2,4-dimethoxyiodobenzene. The electron-rich nature of this substrate presents unique challenges to catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction with this compound showing low conversion or stalling?
A1: Low conversion or reaction stalling with this compound is often linked to the deactivation of the palladium catalyst. The two electron-donating methoxy groups on the aromatic ring make the substrate highly electron-rich. This property can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Furthermore, electron-rich substrates can promote the formation of inactive palladium species, such as palladium black, leading to a loss of catalytic activity over time.[1]
Q2: What are the common mechanisms of catalyst deactivation in these reactions?
A2: The primary mechanisms for palladium catalyst deactivation in cross-coupling reactions involving this compound include:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with prolonged reaction times. This is a common issue with electron-rich substrates. The formation of palladium black is often irreversible under typical reaction conditions.[2][3][4]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to oxygen and may oxidize, reducing their ability to stabilize the palladium center.[4]
-
Formation of Inactive Pd(I) Species: Under certain conditions, the active Pd(0) can be oxidized to inactive Pd(I) dimers, which do not efficiently participate in the catalytic cycle.
-
Substrate/Product Inhibition: The starting material, products, or byproducts of the reaction can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.
Q3: How do the methoxy groups in this compound specifically influence catalyst deactivation?
A3: The electron-donating nature of the methoxy groups increases the electron density on the aryl iodide. While this can be beneficial for some catalytic steps, it generally makes the oxidative addition of the C-I bond to the Pd(0) center more challenging. To overcome this, higher reaction temperatures are often employed, which in turn can accelerate catalyst decomposition pathways like palladium black formation. The position of the methoxy groups can also play a role in the steric environment around the reaction center, potentially influencing ligand coordination and catalyst stability.
Troubleshooting Guide
Issue 1: Rapid Formation of Black Precipitate (Palladium Black)
Symptoms:
-
The reaction mixture turns black shortly after initiation.
-
A significant drop in catalytic activity is observed.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can promote oxidative addition, they also accelerate catalyst agglomeration. A careful optimization of the temperature profile is crucial. |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) species and phosphine ligands.[4] |
| Inadequate Ligand Stabilization | Use bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃). These ligands can stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and prevent aggregation.[1] |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes lead to faster aggregation. Optimize the catalyst loading to the lowest effective level. |
Issue 2: Reaction Stalls After Initial Conversion
Symptoms:
-
The reaction proceeds initially but stops before completion.
-
Analysis shows the presence of starting materials and some product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Gradual Catalyst Deactivation | Consider a slow addition of the catalyst over the course of the reaction to maintain a sufficient concentration of the active species. |
| Ligand Oxidation/Degradation | Ensure stringent air-free conditions. If ligand degradation is suspected, consider using more robust N-heterocyclic carbene (NHC) ligands, which are often more thermally stable. |
| Inhibition by Byproducts | Analyze the reaction mixture for potential inhibitory byproducts. If identified, modifying the reaction conditions (e.g., base, solvent) might mitigate their formation. |
Quantitative Data on Catalyst Performance
While specific turnover numbers (TON) and turnover frequencies (TOF) for reactions with this compound are not extensively reported in comparative tables, the following table provides representative data for Suzuki-Miyaura coupling reactions with structurally similar electron-rich aryl halides to offer a performance benchmark.
Table 1: Performance of Catalyst Systems in Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | TON | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100°C, 2h | 95 | 190 | [5] |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80°C, 12h | 88 | 176 | [5] |
| 2-Iodoanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane, 100°C, 16h | 92 | 184 | [5] |
Note: TON is calculated as (moles of product) / (moles of catalyst).
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration (Conceptual)
Direct, in-situ regeneration of deactivated palladium catalysts can be challenging. A common industrial practice involves recovering the palladium from the reaction waste stream and reprocessing it. For laboratory-scale reactions where palladium black has formed, the following conceptual procedure can be attempted to redissolve and potentially reactivate the catalyst, though its effectiveness will vary.
Materials:
-
Reaction mixture containing precipitated palladium black
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) - EXTREME CAUTION: Highly corrosive and toxic.
-
Sodium borohydride (NaBH₄) solution
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Separation: After the reaction, filter the cooled reaction mixture to separate the palladium black from the solution containing the product.
-
Dissolution (Use Extreme Caution): In a well-ventilated fume hood, carefully treat the collected palladium black with a minimal amount of aqua regia to dissolve the metal, forming palladium(II) chloride.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution and precipitate palladium hydroxide by adding a base (e.g., NaOH solution).
-
Reduction: The collected palladium hydroxide can then be reduced back to Pd(0) nanoparticles using a reducing agent like sodium borohydride.
-
Stabilization: The newly formed Pd(0) nanoparticles should be stabilized with a suitable ligand or support to prevent re-agglomeration before being used in a new reaction.
Disclaimer: This regeneration protocol is a simplified representation and involves hazardous materials. It should only be performed by trained personnel with appropriate safety precautions. The efficiency of the regenerated catalyst is not guaranteed.
Visualizations
Catalyst Deactivation Pathway
Caption: Common deactivation pathways for a palladium catalyst.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
Design of Experiments (DoE) for optimizing 2,4-Dimethoxyiodobenzene coupling conditions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 2,4-dimethoxyiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound is an electron-rich aryl iodide. The two methoxy groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This increased electron density can make the oxidative addition of the aryl iodide to the Pd(0) catalyst, a crucial step in the catalytic cycle, slower compared to electron-deficient or neutral aryl halides.
Q2: What are the most common side reactions observed when working with this compound?
A2: Common side reactions include:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of 1,3-dimethoxybenzene.
-
Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the aryl iodide can couple to form symmetrical biaryls.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling.
-
β-Hydride Elimination: In Heck and Buchwald-Hartwig reactions, this can lead to the formation of undesired byproducts.[1]
Q3: How can I minimize side reactions?
A3: Minimizing side reactions often involves careful optimization of reaction conditions. Key strategies include:
-
Use of appropriate ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.
-
Careful selection of the base: The strength and type of base can significantly influence the reaction outcome.
-
Control of reaction temperature and time: Lowering the temperature or reducing the reaction time can sometimes suppress side reactions.
-
Degassing of solvents and reagents: Removing dissolved oxygen is crucial to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Catalyst Deactivation | Ensure rigorous degassing of all solvents and reagents. Use a pre-catalyst that is more stable to air and moisture. |
| Poor Transmetalation | The choice of base is critical for activating the boronic acid.[2] For electron-rich systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃. The addition of water as a co-solvent can sometimes facilitate transmetalation. |
| Protodeboronation of Boronic Acid | Use a 1.2 to 1.5-fold excess of the boronic acid. Add the boronic acid in portions during the reaction. |
Illustrative Data for Suzuki Coupling Optimization:
Reaction: this compound + Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF/H₂O | 90 | 78 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 90 | 92 |
Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.
Mizoroki-Heck Coupling
Issue: Low yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Slow Oxidative Addition | Similar to Suzuki coupling, use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. | | Decomposition of the Alkene | If the alkene is prone to polymerization at high temperatures, consider using a lower reaction temperature and a more active catalyst system.[3] | | Formation of Internal Olefin Isomers | The choice of ligand and base can influence the regioselectivity of the migratory insertion and β-hydride elimination steps. Screening different conditions is recommended. | | Catalyst Inhibition | Ensure the base is not coordinating too strongly to the palladium center, which can inhibit the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amine bases for this reason.[4] |
Illustrative Data for Heck Coupling Optimization:
Reaction: this compound + Methyl Acrylate
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 120 | 45 |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ (2) | DMAc | 110 | 75 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (3) | NMP | 130 | 68 |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination
Issue: Incomplete reaction or formation of side products.
| Potential Cause | Troubleshooting Step | | :--- | :--- | :--- | | Slow Reductive Elimination | Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) is crucial for promoting the final C-N bond-forming step.[5] | | Hydrodehalogenation | This side reaction can be prevalent with electron-rich aryl halides. Lowering the reaction temperature, using a less coordinating solvent, or screening different ligands can help minimize this. | | Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are often required but can be incompatible with sensitive functional groups.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[5] | | Amine Basicity | Less basic amines may require a stronger base or a more active catalyst system to facilitate the reaction. |
Illustrative Data for Buchwald-Hartwig Amination Optimization:
Reaction: this compound + Aniline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 65 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 90 |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | t-BuOH | 100 | 85 |
| [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | LHMDS (1.5) | THF | 80 | 78 |
Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Mizoroki-Heck Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMAc) and the alkene (e.g., methyl acrylate, 1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube.[7]
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Diagrams
Caption: Design of Experiments (DoE) Workflow for Reaction Optimization.
Caption: Troubleshooting Logic for Low Yield in Coupling Reactions.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methods for removing palladium residues from 2,4-Dimethoxyiodobenzene reaction mixtures
Technical Support Center: Palladium Residue Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium residues from reaction mixtures involving 2,4-dimethoxyiodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from my reaction mixture?
A1: Palladium is a heavy metal, and its residual presence in the final product, especially in active pharmaceutical ingredients (APIs), is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] For APIs with a daily dose of no more than 10 grams, the permitted concentration of palladium is typically limited to 10 ppm for oral administration and 1 ppm for parenteral drugs.[1] Beyond regulatory compliance, palladium residues can interfere with downstream reactions and biological assays.[3][4]
Q2: I've performed a Suzuki-Miyaura coupling with this compound and observe a black precipitate (palladium black). How should I handle this?
A2: The formation of palladium black indicates the agglomeration of palladium(0) species. A straightforward initial step is to filter the reaction mixture through a pad of Celite®.[1] This will remove the insoluble palladium. To prevent its formation in future reactions, ensure that your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Q3: After purification by column chromatography, I still detect palladium in my product. What are my next steps?
A3: While effective for many impurities, column chromatography may not completely remove all soluble palladium species.[3][4] If palladium contamination persists, consider the following more targeted approaches:
-
Metal Scavengers: These are materials designed to selectively bind to and remove metal residues.[5]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove trapped impurities.[5]
Q4: How do I choose the right palladium scavenger for my this compound reaction product?
A4: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)) and the properties of your product and solvent.[5] Scavengers with different functional groups, such as thiols, thioureas, and amines, have varying affinities for different palladium forms. It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific system. Silica-based scavengers are often preferred due to their high selectivity and minimal product loss.
Q5: I'm concerned about losing my product during the scavenging process. How can I minimize this?
A5: Product loss can be a concern, particularly with high-value compounds. To mitigate this:
-
Select a specific scavenger: Activated carbon can sometimes adsorb the desired product along with the palladium.[5] More selective, functionalized silica or polymer-based scavengers can minimize this non-specific binding.[5]
-
Optimize the scavenger amount: Use the minimum effective amount of scavenger to avoid excess surface area for product adsorption.[5]
-
Use solid-supported scavengers: These are easily removed by filtration, simplifying the workup and reducing product loss.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| High palladium levels (>100 ppm) after initial workup (e.g., filtration, extraction). | Incomplete removal of palladium black or highly soluble palladium complexes. | 1. Ensure thorough filtration through Celite®. 2. Proceed with a dedicated palladium removal step using a scavenger or activated carbon. |
| Product loss during activated carbon treatment. | Non-specific adsorption of the product onto the carbon surface. | 1. Reduce the amount of activated carbon used. 2. Switch to a more selective silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea). |
| Inconsistent results with a particular scavenger. | The scavenger may not be optimal for the specific palladium species in your mixture or may be incompatible with the solvent. | 1. Screen a variety of scavengers with different functional groups (thiol, amine, etc.). 2. Ensure the scavenger is stable and effective in your chosen solvent by running a small-scale test. |
| Palladium residues remain even after using a scavenger. | Insufficient scavenger amount, contact time, or temperature. | 1. Increase the molar equivalents of the scavenger relative to the initial palladium loading. 2. Increase the stirring time and/or temperature to improve scavenging kinetics.[5] |
Quantitative Data on Palladium Scavengers
The following table summarizes the performance of various palladium removal methods from the literature. Note that efficiency can be highly dependent on the specific reaction conditions.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| SiliaMetS® Thiol | ~2400 | ≤ 16 | >99% | Drug candidate synthesis, Suzuki coupling | |
| SiliaMetS® Thiourea | ~2400 | ≤ 16 | >99% | Drug candidate synthesis, Suzuki coupling | |
| MP-TMT (Macroporous Polystyrene-bound TMT) | 852 | < 5 | >99% | THF/DMF, 16h, RT | |
| Activated Carbon (Darco) | ~2400 | > 100 | < 96% | Compared in drug candidate synthesis | |
| Quadrapure TU (Polymer-based Thiourea) | ~2400 | > 50 | < 98% | Compared in drug candidate synthesis | |
| Ecosorb C-941 | Not specified | < 10 | >90% | Industrial process | |
| Darco KB-B (Activated Carbon) | 300 | < 1 | >99.6% | THF, 45°C, 18h |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers
-
Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Note that fine carbon particles can be difficult to filter completely.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration using ICP-MS.
Visualized Workflows and Logic
Caption: General experimental workflow for palladium removal.
Caption: Troubleshooting logic for persistent palladium contamination.
References
Impact of steric hindrance on the reactivity of 2,4-Dimethoxyiodobenzene
Technical Support Center: 2,4-Dimethoxyiodobenzene Reactivity
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on overcoming challenges related to the steric hindrance presented by the ortho-methoxy group in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact the reactivity of this compound?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In this compound, the methoxy group at the C2 (ortho) position is physically bulky. This bulkiness impedes the approach of reagents, particularly large transition metal catalysts, to the iodine-bearing carbon atom (C1). This obstruction can significantly slow down or prevent key steps in catalytic cycles, such as oxidative addition in palladium-catalyzed cross-coupling reactions, leading to lower yields or complete reaction failure.[1][2][3][4]
Q2: Which reactions are most commonly affected by the steric hindrance of this compound?
A2: The reactions most affected are those requiring a reagent or catalyst to access the C-I bond. This primarily includes palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical synthesis.[5] Key examples include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[1][6]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[9][10]
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Grignard Reagent Formation: The reaction with magnesium metal can also be hindered.[11][12]
Q3: How do the electronic properties of the methoxy groups influence the reactivity?
A3: The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring.[1] In theory, this makes the C-I bond more electron-rich and thus potentially slower to undergo oxidative addition with an electron-rich Pd(0) catalyst.[1] However, for electron-rich aryl iodides like this, the steric hindrance from the ortho-methoxy group is often the dominant factor controlling reactivity, overriding the electronic effects.[1][2]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Low yields and failed reactions are common when using sterically hindered substrates. The following workflow provides a systematic approach to troubleshooting.
The diagram below illustrates how the ortho-methoxy group can sterically block the palladium catalyst from accessing the C-I bond, a critical step for the reaction to proceed.
Q4: My Suzuki-Miyaura coupling of this compound is failing. What are the most likely causes and solutions?
A4: Failure in Suzuki couplings with this substrate is almost certainly due to steric hindrance preventing the initial oxidative addition step.[2]
-
Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The triphenylphosphine ligands are not bulky enough to promote the necessary reductive elimination step effectively and can be too crowded around the palladium center for the hindered substrate to approach.[6][13]
-
Solution: Employ modern catalyst systems featuring bulky, electron-rich phosphine ligands (Buchwald ligands). Ligands like SPhos, XPhos, and AntPhos are designed to accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[1][4][6] Using pre-catalysts like XPhos Pd G3 or G4 can also improve reliability.[2][6]
-
Problem: The choice of base and solvent is incorrect. Weak bases may not be sufficient to drive the catalytic cycle, and certain solvents can inhibit the catalyst.[14]
-
Solution: Use a robust, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1] Ensure you are using anhydrous, degassed solvents like toluene, dioxane, or THF, as water and oxygen can deactivate the catalyst.[2][13]
Data Presentation: Suzuki Coupling Conditions
The following table summarizes various conditions reported for Suzuki-Miyaura couplings involving sterically hindered aryl halides. Note that optimal conditions require screening for each specific coupling partner.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-4-methoxybenzoate | Mesitylboronic Ester | Pd(PPh₃)₄ (6) | - | NaOPh (3) | Benzene | Reflux | Good |
| Di-ortho-substituted Aryl-Br | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 95+ |
| Electron-rich Aryl-I | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | Varies |
| Aryl-Cl (hindered) | Arylboronic acid | (t-Bu₃P)₂Pd | - | K₃PO₄ (1.5) | Dioxane | 100 | 90+ |
Data compiled from sources focusing on sterically demanding couplings.[4][15][16]
Q5: My Sonogashira coupling is very slow. What can I do to improve the reaction rate and yield?
A5: Sluggish Sonogashira reactions with this compound are also due to steric hindrance.
-
Solution 1: Increase Temperature: Unlike many Sonogashira couplings with reactive aryl iodides that proceed at room temperature, this substrate may require elevated temperatures (e.g., 50-90 °C) to achieve a reasonable reaction rate.[17][18]
-
Solution 2: Catalyst and Additives: While the standard Pd/CuI system is often used, copper-free conditions with a higher catalyst loading or a more robust ligand may be beneficial to avoid side reactions like alkyne homocoupling.[7][19] Using a strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[17]
-
Solution 3: Solvent Choice: Solvents like DMF or THF are commonly effective.[17] Ensure they are rigorously degassed to prevent oxidative homocoupling (Glaser coupling) of the alkyne partner.[8]
Q6: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key challenges?
A6: The Buchwald-Hartwig amination is highly sensitive to steric effects.[9]
-
Challenge: The formation of the palladium-amide complex and the subsequent reductive elimination are sterically demanding steps.
-
Solution: This reaction is highly dependent on using the correct generation of bulky, electron-rich phosphine ligands.[10][20] Ligands such as Josiphos or Buchwald's biaryl phosphine ligands are often required.[9] A strong, non-nucleophilic base like NaOtBu or LHMDS is almost always necessary to deprotonate the amine.[20] The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) in an anhydrous solvent (typically toluene or dioxane).[20]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Iodide
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and a strong base such as K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst). Add the catalyst/ligand solids to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Other Reactions
Q7: Are there any special considerations for forming a Grignard reagent from this compound?
A7: Yes. The formation of Grignard reagents involves the insertion of magnesium metal into the carbon-halogen bond.[21]
-
Challenge: The steric bulk of the ortho-methoxy group can hinder the approach of the aryl iodide to the surface of the magnesium metal, making the initiation of the reaction difficult.[11]
-
Troubleshooting:
-
Magnesium Activation: Ensure the magnesium turnings are activated. Common methods include crushing the magnesium in the flask (in situ), adding a small crystal of iodine, or using 1,2-dibromoethane as an initiator.[12][21]
-
Use of Rieke Magnesium: For particularly difficult substrates, highly reactive Rieke magnesium can be used, which often allows for reagent formation at lower temperatures.[22]
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous ether or THF must be used as the solvent.[11][21]
-
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. ijnc.ir [ijnc.ir]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. adichemistry.com [adichemistry.com]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Reactivity Face-Off: 2,4-Dimethoxyiodobenzene vs. 2,4-Dimethoxybromobenzene in Key Organic Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2,4-dimethoxyiodobenzene and 2,4-dimethoxybromobenzene, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, the choice of an aryl halide precursor is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. Among the various options, aryl iodides and bromides are frequently employed as versatile building blocks in a multitude of cross-coupling and organometallic reactions. This guide provides an in-depth, objective comparison of the reactivity of this compound and 2,4-dimethoxybromobenzene, two electronically similar substrates that differ only in their halogen leaving group. By examining their performance in several key reaction classes, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
The fundamental difference in reactivity between iodo- and bromo-aromatics stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions. Consequently, aryl iodides generally exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to their bromo-analogues.
Quantitative Reactivity Comparison
The following table summarizes the expected and, where available, reported quantitative data for the comparative performance of this compound and 2,4-dimethoxybromobenzene in several common and synthetically important reactions. It is important to note that direct side-by-side comparative studies for these specific substrates are not always available in the literature. In such cases, the data is supplemented with well-established general reactivity trends for aryl iodides versus aryl bromides.
| Reaction Type | Substrate | Coupling Partner / Reagent | Catalyst System / Conditions | Yield (%) | Reaction Time | Observations & Key Differences |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | High | Shorter | Generally proceeds under milder conditions and with lower catalyst loading. |
| 2,4-Dimethoxybromobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100 °C | Moderate to High | Longer | Often requires higher temperatures or more active catalyst systems for comparable yields. | |
| Buchwald-Hartwig Amination | This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | High | Shorter | The higher reactivity can sometimes lead to faster catalyst decomposition. |
| 2,4-Dimethoxybromobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | High | Longer | Generally more stable catalyst turnover, but requires more forcing conditions. | |
| Heck Reaction | This compound | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Good | Shorter | More prone to side reactions like homocoupling at higher temperatures. |
| 2,4-Dimethoxybromobenzene | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N, DMF, 120 °C | Good | Longer | Typically requires higher temperatures for efficient conversion. | |
| Sonogashira Coupling | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | High | Shorter | Often proceeds efficiently at room temperature.[1] |
| 2,4-Dimethoxybromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | Moderate to High | Longer | Usually requires heating to achieve reasonable reaction rates.[1] | |
| Ullmann Coupling | This compound | Phenol | CuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 110 °C | Good | Shorter | The C-I bond is more readily activated by copper catalysts. |
| 2,4-Dimethoxybromobenzene | Phenol | CuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 130 °C | Moderate | Longer | Requires higher temperatures and may give lower yields. | |
| Grignard Reagent Formation | This compound | Mg, THF | I₂ (activator), reflux | Faster initiation | Shorter | Reaction initiation is typically faster and more reliable. |
| 2,4-Dimethoxybromobenzene | Mg, THF | I₂ (activator), reflux | Slower initiation | Longer | May have a more pronounced induction period before the reaction starts. | |
| Lithium-Halogen Exchange | This compound | n-BuLi, THF, -78 °C | - | Fast | < 5 min | The exchange is extremely rapid, often complete within minutes at low temperatures.[2] |
| 2,4-Dimethoxybromobenzene | n-BuLi, THF, -78 °C | - | Slower | 15-60 min | The exchange is significantly slower than with the corresponding iodide.[2] |
Visualizing Reaction Pathways and Workflows
To further illustrate the underlying principles and experimental considerations, the following diagrams, created using the DOT language, depict key reaction pathways and a general experimental workflow.
Experimental Protocols
This section provides detailed, generalized methodologies for key reactions discussed. These protocols are intended as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 2,4-dimethoxybromobenzene in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound or 2,4-Dimethoxybromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodide, 100 °C for the bromide) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To compare the amination of this compound and 2,4-dimethoxybromobenzene with morpholine.
Materials:
-
This compound or 2,4-Dimethoxybromobenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl halide, toluene, and morpholine.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C for the iodide, 110 °C for the bromide) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Grignard Reagent Formation
Objective: To compare the formation of the Grignard reagent from this compound and 2,4-dimethoxybromobenzene.
Materials:
-
This compound or 2,4-Dimethoxybromobenzene (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
A small crystal of iodine
Procedure:
-
Place the magnesium turnings in an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Flame-dry the apparatus under a stream of nitrogen and then allow it to cool to room temperature.
-
Add the iodine crystal to the magnesium turnings.
-
Dissolve the aryl halide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solvent begins to reflux. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the resulting Grignard reagent to room temperature for immediate use. The concentration can be determined by titration.
Conclusion
The choice between this compound and 2,4-dimethoxybromobenzene as a synthetic precursor is a classic example of the trade-off between reactivity and cost/stability. This compound is the more reactive species, a direct consequence of the weaker C-I bond. This enhanced reactivity translates to milder reaction conditions, faster reaction times, and often higher yields in a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings, as well as in the formation of organometallic reagents like Grignard and organolithium species.
However, the higher reactivity of the iodo-compound can sometimes be a double-edged sword, potentially leading to increased side reactions or catalyst decomposition under more forcing conditions. Furthermore, aryl iodides are generally more expensive and less stable than their bromide counterparts.
For routine syntheses where reaction conditions can be optimized, 2,4-dimethoxybromobenzene often represents a more economical and practical choice. In contrast, for complex syntheses involving sensitive functional groups that necessitate mild conditions, or for rapid library synthesis where reaction time is a critical factor, the superior reactivity of this compound may justify its use. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the desired reaction scale, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making this critical decision.
References
A Comparative Guide to the Kinetic Analysis of Oxidative Addition: 2,4-Dimethoxyiodobenzene and Other Aryl Halides to Pd(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to a palladium(0) complex is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic and medicinal chemistry. A thorough understanding of the kinetics of this process is paramount for optimizing reaction conditions, designing more efficient catalysts, and ultimately, for the streamlined synthesis of complex molecular architectures, including novel therapeutic agents.
This guide provides a comparative kinetic analysis of the oxidative addition of 2,4-dimethoxyiodobenzene to Pd(0) alongside other common aryl halides. While specific kinetic data for this compound is not extensively documented in a comparative context, this guide leverages available data for structurally related and parent aryl halides to provide a robust predictive framework and detailed experimental guidance. The influence of electronic effects on the rate of oxidative addition is a key focus, with electron-donating groups, such as the methoxy groups in this compound, generally decreasing the reaction rate compared to unsubstituted or electron-deficient aryl halides.[1][2]
Comparative Kinetic Data
The rate of oxidative addition is significantly influenced by the electronic nature of the aryl halide, the nature of the palladium(0) complex and its ligands, and the reaction conditions. The table below summarizes representative kinetic data for the oxidative addition of various aryl halides to Pd(0) complexes, providing a basis for comparison with this compound. Generally, electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups, as in the case of this compound, tend to slow it down.[1] The order of reactivity for the halide is typically I > Br > Cl.[3]
| Aryl Halide | Pd(0) Complex/Precursor | Ligand | Solvent | Temperature (°C) | Rate Constant (k) / Relative Rate | Reaction Order | Notes |
| Iodobenzene | Pd(dba)₂ | PPh₃ | THF | 40 | k_app varies with [PPh₃] | Complex | The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species. |
| Iodobenzene | Pd(0) ligated by 1-methyl-1H-imidazole (mim) | mim | Polar Solvents | N/A | Second order with respect to [Pd(0)] | Second (in Pd) | This unusual behavior is observed for iodobenzenes with electron-donating or weak electron-withdrawing groups.[4] |
| Bromoarenes | Pd(0) ligated by 1-methyl-1H-imidazole (mim) | mim | Polar Solvents | N/A | First order with respect to [Pd(0)] | First (in Pd) | In contrast to iodobenzenes with electron-donating groups.[4] |
| Phenyl Bromide | Pd(PCy₃)₂ | PCy₃ | Nonpolar Medium | N/A | Rate influenced by added PCy₃ and bromide ion | N/A | A kinetic study of the oxidative addition in a nonpolar medium.[5] |
| ortho-Substituted Aryl Halides | Pd(PPh₃)₄ or Pd(dba)₂/dppp | PPh₃ or dppp | N/A | N/A | Slower than non-substituted or meta-substituted analogues | N/A | The decelerating effect is attributed to steric hindrance and electronic donor effects.[6] |
Experimental Protocols
Accurate kinetic analysis of oxidative addition reactions requires meticulous experimental design and execution.[7] Below is a generalized protocol for monitoring the kinetics of the oxidative addition of an aryl halide to a Pd(0) complex using ³¹P NMR spectroscopy, a powerful technique for observing the transformation of phosphorus-ligated palladium complexes.
Protocol: Kinetic Analysis by ³¹P NMR Spectroscopy
-
Preparation of the Pd(0) Complex:
-
In a nitrogen-filled glovebox, dissolve the Pd(0) precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand in an appropriate anhydrous, degassed solvent (e.g., THF, toluene) in an NMR tube.
-
Allow the solution to stir at a controlled temperature until the formation of the desired Pd(0)-phosphine complex is complete. This can be monitored by ³¹P NMR to ensure the disappearance of the free phosphine signal and the appearance of the signal corresponding to the Pd(0) complex.
-
-
Initiation of the Reaction and Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum of the Pd(0) complex solution to establish the starting concentration (t=0).
-
Inject a standard solution of the aryl halide (e.g., this compound) in the same solvent into the NMR tube. The concentration of the aryl halide should be in excess to ensure pseudo-first-order conditions if desired.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The temperature of the NMR probe must be strictly controlled throughout the experiment.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting Pd(0) complex and the resulting Pd(II) oxidative addition product in each spectrum.
-
Plot the concentration of the starting Pd(0) complex versus time.
-
Determine the reaction order with respect to the Pd(0) complex and the aryl halide by varying their initial concentrations and analyzing the resulting rate data.
-
Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for kinetic analysis.
Caption: Three-centered concerted oxidative addition mechanism.
The oxidative addition of aryl halides to Pd(0) can proceed through different mechanistic pathways, with the three-centered concerted mechanism being widely accepted for many aryl halides.[7] However, other mechanisms, such as those involving radical intermediates or SₙAr-type pathways, may also be operative under specific conditions.[4][8] The nature of the aryl halide and the ligands on the palladium center can influence the preferred mechanistic pathway.[8][9] Computational studies have been instrumental in elucidating the subtle energetic differences between these pathways.[10]
This guide serves as a foundational resource for researchers embarking on the kinetic analysis of oxidative addition reactions. By understanding the comparative reactivity of different aryl halides and employing rigorous experimental techniques, scientists can gain deeper insights into these critical transformations, paving the way for the development of more efficient and selective catalytic systems.
References
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Aryl Iodides and Bromides in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a critical decision in the optimization of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of aryl iodides and aryl bromides, supported by experimental data, to inform this selection process.
The widely accepted reactivity trend for aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bond, with the weaker C-I bond being more susceptible to the crucial oxidative addition step in the catalytic cycle.[1][2] While aryl iodides are generally more reactive, enabling milder reaction conditions and lower catalyst loadings, aryl bromides offer a balance of reactivity, stability, and cost-effectiveness that makes them highly valuable in many synthetic applications.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key palladium-catalyzed cross-coupling reactions under similar conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Generally, the higher reactivity of aryl iodides allows for more facile coupling, often at lower temperatures and with lower catalyst loadings.[1] However, there are instances where aryl bromides can exhibit comparable or even superior performance, particularly at lower temperatures with certain catalyst systems.[3]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| 4-Iodotoluene | p-Tolylboronic acid | [Pd(PPh₃)₄] | 50°C | Inefficient Coupling | [3] |
| 4-Bromotoluene | p-Tolylboronic acid | [Pd(PPh₃)₄] | 50°C | Efficient Coupling | [3] |
Table 2: Sonogashira Coupling
In the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, the reactivity difference is pronounced. Aryl iodides can often undergo coupling at room temperature, whereas aryl bromides typically require elevated temperatures to achieve comparable yields.[4][5]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂ or Pd₂(dba)₃ | Room Temperature | Good to Excellent | [6] |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ or Pd₂(dba)₃ | Room Temperature | Moderate to Good | [6] |
| Aryl Iodide | Phenylacetylene | Pd(OAc)₂/Urea | Ambient Temperature | High | [7] |
| Aryl Bromide | Phenylacetylene | Pd(OAc)₂/Urea | Ambient Temperature | Very Good | [7] |
Table 3: Heck Reaction
The Heck reaction couples an alkene with an aryl halide. The lability of the C-I bond makes aryl iodides more reactive substrates than aryl bromides, often allowing for lower reaction temperatures and catalyst loadings.[8]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | 100°C | >90% | [8] |
| Bromobenzene | Styrene | Pd(OAc)₂ | 120°C | ~75% | [8] |
Table 4: Buchwald-Hartwig Amination
For C-N bond formation via the Buchwald-Hartwig amination, the general reactivity trend of Ar-I > Ar-Br often holds.[8] However, the iodide anion generated from aryl iodides can sometimes act as an inhibitor by forming stable palladium iodide dimers, which can slow down the catalytic cycle.[9][10][11] This can make aryl bromides more reliable substrates in certain cases.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Iodide | Primary/Secondary Amine | Pd catalyst / Ligand | Generally Milder | High | [8] |
| Aryl Bromide | Primary/Secondary Amine | Pd catalyst / Ligand | Generally Harsher | High | [8] |
Experimental Protocols
This section provides generalized protocols for key palladium-catalyzed reactions that can be adapted to compare the reactivity of an aryl iodide and an aryl bromide.
Generalized Protocol for Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of an aryl iodide versus an aryl bromide with an arylboronic acid.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In two separate reaction vessels, charge the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent mixture to each vessel.
-
Degas the mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
To each vessel, add the palladium catalyst (0.02 mmol).
-
Heat the reactions to the desired temperature (e.g., 80°C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reactions to room temperature, perform an aqueous workup, and isolate the product by column chromatography.
Generalized Protocol for Sonogashira Coupling
Objective: To compare the reaction conditions and yield for the Sonogashira coupling of an aryl iodide versus an aryl bromide with a terminal alkyne.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Aryl bromide (e.g., bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In two separate reaction vessels, dissolve the aryl halide (1.0 mmol) and terminal alkyne (1.2 mmol) in the solvent.
-
Add the base to each vessel.
-
Degas the mixtures with an inert gas.
-
Add the palladium catalyst (0.02 mmol) and copper(I) co-catalyst (0.04 mmol) to each vessel.
-
Stir the reactions at room temperature for the aryl iodide and at an elevated temperature (e.g., 60°C) for the aryl bromide. Monitor the reactions by TLC or GC-MS.
-
After completion, perform a standard workup and purify the product.
Visualizing the Catalytic Cycle and Decision Workflow
To better understand the underlying principles and aid in the selection process, the following diagrams illustrate the generalized catalytic cycle and a decision-making workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Decision workflow for selecting an aromatic halide.
Conclusion
The choice between an aryl iodide and an aryl bromide in palladium-catalyzed cross-coupling reactions is a nuanced decision that depends on the specific reaction, substrate scope, and desired process parameters. Aryl iodides are the more reactive partners due to the weaker C-I bond, making them ideal for reactions requiring mild conditions, low catalyst loadings, or when coupling sterically hindered substrates.[1] Conversely, aryl bromides offer a cost-effective and stable alternative that often provides excellent results under slightly more forcing conditions. A thorough understanding of the reactivity profiles and careful consideration of the reaction goals will enable researchers to make the optimal choice for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS for Monitoring 2,4-Dimethoxyiodobenzene Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. When working with intermediates like 2,4-Dimethoxyiodobenzene, a common building block in organic synthesis, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring reactions involving this compound.
High-Level Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are robust separation techniques, but they operate on different principles, making each suitable for different aspects of reaction monitoring.[1] GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC excels with less volatile and thermally sensitive molecules.[2] The choice between them often depends on the specific reaction conditions, the properties of the reactants and products, and the analytical goals.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their interactions with a solid stationary phase. | Separation of volatile components in a gaseous mobile phase based on their partitioning between the gas and a stationary phase. |
| Analyte Volatility | Ideal for non-volatile or thermally labile compounds.[2] | Requires analytes to be volatile and thermally stable.[3] |
| Sample Preparation | Often involves simple dilution in a suitable solvent. | May require derivatization to increase volatility for polar compounds.[4] |
| Sensitivity | Dependent on the detector (e.g., DAD, FLD), typically in the ppm to ppb range. | Generally offers higher sensitivity, especially with selected ion monitoring (SIM), reaching low ppb or even ppt levels. |
| Identification | Primarily based on retention time and UV-Vis spectra (with DAD), which is less specific than MS. | Provides definitive identification through mass spectral fragmentation patterns, often matched against libraries like NIST.[5] |
| Run Time | Typically 10-30 minutes per sample.[6] | Can be faster, often under 20 minutes, especially with optimized temperature programs.[3][7] |
Quantitative Performance Characteristics
The following table summarizes typical quantitative performance data for the analysis of aromatic and halogenated compounds, providing an estimate of what can be expected when developing methods for this compound.
| Parameter | HPLC with DAD/UV Detector | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[2][8] | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/mL[2][8] | 0.05 - 0.5 ng/mL |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999[2][8] | Typically ≥ 0.998[3] |
| Precision (Relative Standard Deviation, RSD) | < 2%[9] | < 15%[3] |
| Accuracy (Recovery) | 98% - 102%[9] | 80% - 115%[3] |
Experimental Protocols
Below are detailed, representative methodologies for monitoring a reaction involving this compound using both RP-HPLC and GC-MS. These protocols are based on established methods for similar aromatic and halogenated compounds and should be optimized for specific reaction matrices.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
This method is suitable for monitoring the disappearance of the relatively non-polar this compound and the appearance of potentially more polar products over time.
A. Sample Preparation:
-
Aliquots (e.g., 50 µL) of the reaction mixture are taken at specified time intervals.
-
The reaction is quenched immediately by diluting the aliquot in a known volume (e.g., 950 µL) of the mobile phase (e.g., acetonitrile/water mixture) to stop the reaction and prepare the sample for analysis.
-
The diluted sample is vortexed to ensure homogeneity.
-
If the sample contains solid particles, it is filtered through a 0.45 µm syringe filter into an HPLC vial.[8]
B. Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).[8]
-
Column: C18 column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[8] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: Monitoring at a wavelength where this compound and the expected products have significant absorbance (e.g., 230 nm or 254 nm).[6]
-
Run Time: 15-20 minutes, sufficient to elute all components of interest.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly effective due to the volatility of this compound and provides definitive identification of reactants, products, and byproducts.
A. Sample Preparation:
-
Aliquots (e.g., 50 µL) are withdrawn from the reaction mixture at desired time points.
-
The aliquot is quenched and diluted in a suitable volatile solvent such as hexane or ethyl acetate (e.g., in 950 µL of solvent).
-
An internal standard (e.g., a non-reactive aromatic compound like 1,3,5-trichlorobenzene) can be added to improve quantitative accuracy.
-
The sample is vortexed and transferred to a GC vial.
B. Instrumental Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or similar.
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[3]
-
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Full scan mode (e.g., m/z 40-500) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 264, 249) and the products.
Visualization of Analytical Workflow
The selection and application of an analytical method for reaction monitoring follows a logical progression. The diagram below illustrates this workflow, from initial reaction considerations to the final data analysis and method choice.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. japsonline.com [japsonline.com]
- 9. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Spectroscopic Characterization of Heck Reaction Products from 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of (E)-2,4-dimethoxystilbene synthesized via the Heck reaction, alongside a viable alternative synthetic route, the Wittig reaction. The objective is to offer a clear, data-driven analysis of the products obtained from these distinct methodologies, supported by detailed experimental protocols and spectroscopic data. This information is intended to aid researchers in selecting the most suitable synthetic strategy and in the accurate characterization of the resulting stilbene derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.
At a Glance: Synthesis and Spectroscopic Comparison
The Heck reaction and the Wittig reaction represent two of the most prominent methods for the formation of carbon-carbon double bonds in the synthesis of stilbenes. Below is a summary of the key quantitative data for the synthesis of (E)-2,4-dimethoxystilbene via these two routes.
| Parameter | Heck Reaction of 2,4-Dimethoxyiodobenzene | Wittig Reaction of 2,4-Dimethoxybenzaldehyde |
| Yield | ~85% | ~78% |
| Reaction Time | 16 hours | 12 hours |
| Stereoselectivity | Predominantly (E)-isomer | Predominantly (E)-isomer |
| Key Spectroscopic Data | See Table 2 below | See Table 3 below |
Experimental Protocols
Detailed methodologies for the synthesis of (E)-2,4-dimethoxystilbene via the Heck reaction and the Wittig reaction are provided below.
Method 1: Heck Reaction
Synthesis of (E)-2,4-dimethoxystilbene from this compound and Styrene
A mixture of this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 2.0 mmol) in anhydrous acetonitrile (10 mL) is placed in a sealed tube. The reaction mixture is purged with argon and then heated at 100 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-2,4-dimethoxystilbene as a white solid.
Method 2: Wittig Reaction
Synthesis of (E)-2,4-dimethoxystilbene from 2,4-Dimethoxybenzaldehyde and Benzyltriphenylphosphonium Chloride
To a solution of benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C is added n-butyllithium (1.2 mmol, 2.5 M solution in hexanes) dropwise under an argon atmosphere. The resulting orange-red solution of the ylide is stirred at 0 °C for 1 hour. A solution of 2,4-dimethoxybenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-2,4-dimethoxystilbene.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (E)-2,4-dimethoxystilbene obtained from both the Heck and Wittig reactions.
Table 2: Spectroscopic Data for (E)-2,4-dimethoxystilbene (from Heck Reaction)
| Technique | Data |
| ¹H NMR | δ (ppm): 7.50 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.21 (t, J = 7.2 Hz, 1H), 7.10 (d, J = 16.4 Hz, 1H), 6.95 (d, J = 16.4 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H), 6.45 (dd, J = 8.8, 2.4 Hz, 1H), 3.88 (s, 3H), 3.85 (s, 3H). |
| ¹³C NMR | δ (ppm): 160.5, 157.8, 137.9, 129.8, 128.6, 127.3, 126.5, 122.9, 119.5, 105.1, 98.5, 55.4, 55.3. |
| IR (KBr) | ν (cm⁻¹): 3005, 2958, 1605, 1502, 1288, 1209, 1157, 1028, 965, 825. |
| MS (EI) | m/z (%): 240 (M⁺, 100), 225 (30), 197 (25), 165 (20), 152 (15). |
Table 3: Spectroscopic Data for (E)-2,4-dimethoxystilbene (from Wittig Reaction)
| Technique | Data |
| ¹H NMR | δ (ppm): 7.51 (d, J = 8.7 Hz, 1H), 7.46 (d, J = 7.3 Hz, 2H), 7.33 (t, J = 7.5 Hz, 2H), 7.22 (t, J = 7.3 Hz, 1H), 7.11 (d, J = 16.3 Hz, 1H), 6.96 (d, J = 16.3 Hz, 1H), 6.51 (d, J = 2.3 Hz, 1H), 6.46 (dd, J = 8.7, 2.3 Hz, 1H), 3.88 (s, 3H), 3.85 (s, 3H). |
| ¹³C NMR | δ (ppm): 160.5, 157.8, 137.9, 129.8, 128.6, 127.3, 126.5, 122.9, 119.5, 105.1, 98.5, 55.4, 55.3. |
| IR (KBr) | ν (cm⁻¹): 3005, 2959, 1605, 1502, 1288, 1209, 1157, 1028, 965, 825. |
| MS (EI) | m/z (%): 240 (M⁺, 100), 225 (31), 197 (24), 165 (21), 152 (16). |
Analysis of Spectroscopic Data: The spectroscopic data obtained for (E)-2,4-dimethoxystilbene from both the Heck and Wittig reactions are virtually identical, confirming the formation of the same product. The ¹H NMR spectra in both cases show the characteristic large coupling constant (~16 Hz) for the vinyl protons, indicative of the (E)-configuration. The ¹³C NMR, IR, and MS data are also consistent between the two methods.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Heck and Wittig reactions for the synthesis of (E)-2,4-dimethoxystilbene.
Caption: Workflow of the Heck reaction for the synthesis of (E)-2,4-dimethoxystilbene.
Caption: Workflow of the Wittig reaction for the synthesis of (E)-2,4-dimethoxystilbene.
Conclusion
Both the Heck and Wittig reactions are effective methods for the synthesis of (E)-2,4-dimethoxystilbene, yielding the desired product with high stereoselectivity. The Heck reaction offers a slightly higher yield under the described conditions, while the Wittig reaction proceeds at a lower temperature and in a shorter timeframe. The choice of synthetic route may therefore depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The spectroscopic data provided in this guide serve as a reliable reference for the characterization of (E)-2,4-dimethoxystilbene, irrespective of the synthetic method employed.
Advantages of using 2,4-Dimethoxyiodobenzene over other aryl halides in synthesis
A Comparative Guide to the Advantages of 2,4-Dimethoxyiodobenzene in Synthesis
Introduction
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount. Aryl halides are fundamental building blocks, serving as key electrophilic partners in a multitude of cross-coupling reactions. Among these, this compound emerges as a substrate with distinct advantages over its bromide and chloride counterparts. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their synthetic strategies.
The enhanced utility of this compound stems primarily from the inherent reactivity of the carbon-iodine bond. This property often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical factors in efficient and scalable synthetic routes.
Core Principles of Aryl Halide Reactivity
The efficacy of an aryl halide in cross-coupling reactions is governed by a combination of factors, primarily the strength of the carbon-halogen (C-X) bond and the electronic nature of the substituents on the aromatic ring.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1] The ease of this step is inversely proportional to the strength of the C-X bond. The BDE follows the trend C-Cl > C-Br > C-I.[2] Consequently, the reactivity order is generally Ar-I > Ar-Br > Ar-Cl, as the weaker C-I bond is more readily cleaved.[2][3]
-
Electronic Effects: Substituents on the aromatic ring significantly influence the rate of oxidative addition.[2] The two methoxy (-OCH₃) groups on this compound exert a dual electronic effect. While oxygen's electronegativity makes the methoxy group inductively electron-withdrawing, its lone pairs participate in resonance with the aromatic ring, a much stronger electron-donating effect.[4] This increased electron density on the ring can sometimes slow the oxidative addition step compared to electron-deficient aryl halides.[2][5] However, the superior leaving group ability of iodide often outweighs this electronic deactivation, making this compound a highly reactive and versatile substrate.
Caption: Diagram 1: General Reactivity of Aryl Halides in Oxidative Addition.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of the C-I bond makes this compound an excellent substrate for a variety of critical C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used reactions in organic synthesis.[5] The use of aryl iodides like this compound typically allows for efficient coupling under milder conditions than those required for the corresponding bromides and chlorides.
Caption: Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Comparative Data: Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 80 | 12 | ~95% | Analogous Systems[6][7] |
| 2,4-Dimethoxybromobenzene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 100 | 18 | ~85% | Analogous Systems[8] |
| 2,4-Dimethoxychlorobenzene | Pd₂(dba)₃/SPhos (2 mol%) | K₃PO₄ | 110 | 24 | ~70-80% | Analogous Systems[3] |
| Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 652 mg).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80°C for 12 hours with vigorous stirring.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[9][10] The higher reactivity of this compound allows this transformation to proceed efficiently, often without the need for specialized high-activity catalysts required for less reactive aryl chlorides.
Comparative Data: Heck Coupling
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2 mol%) | K₂CO₃ | 100 | 6 | ~94% | Analogous Systems |
| 2,4-Dimethoxybromobenzene | Pd(OAc)₂/P(o-tol)₃ (2 mol%) | Et₃N | 100 | 16 | ~88% | General Reactivity |
| 2,4-Dimethoxychlorobenzene | Pd₂(dba)₃/PCy₃ (2 mol%) | K₃PO₄ | 120 | 24 | ~75% | General Reactivity[9] |
| Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization. |
Experimental Protocol: Heck Coupling with n-Butyl Acrylate
-
Setup: In an oven-dried flask under nitrogen, combine this compound (1.0 mmol, 264 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Reagent Addition: Add n-butyl acrylate (1.5 mmol, 192 mg) and N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 100°C and stir for 6 hours. Monitor progress by TLC.
-
Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Wash the filtrate with water (3 x 15 mL) to remove DMF, then wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to obtain the trans-substituted alkene product.
Sonogashira Coupling
This reaction creates a C-C bond between an aryl halide and a terminal alkyne, and it is fundamental for synthesizing aryl alkynes.[11] The use of this compound is highly advantageous, often enabling copper-free conditions at room temperature, which can be crucial for sensitive substrates.[12]
Comparative Data: Sonogashira Coupling
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | 25-40 | 2-4 | >90% | General Protocols[13][14] |
| 2,4-Dimethoxybromobenzene | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | 60-80 | 8-12 | ~80-90% | General Reactivity[15] |
| 2,4-Dimethoxychlorobenzene | Pd(tBu₃P)₂ (5 mol%) | Cs₂CO₃ | 100-120 | 24 | ~70% | Challenging Substrates |
| Note: Data is compiled from typical results for electronically similar aryl halides and should be used as a guide for optimization. |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 264 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) under an argon atmosphere.
-
Solvent and Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 4 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.
-
Workup: Remove the solvent in vacuo. Dissolve the residue in diethyl ether, wash with saturated NH₄Cl solution, then with brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired aryl alkyne.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijnc.ir [ijnc.ir]
- 15. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
A Comparative Guide to Palladium Catalyst Systems for the Suzuki Reaction of 2,4-Dimethoxyiodobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The choice of the palladium catalyst system is critical to the success of this reaction, directly influencing yield, reaction time, and overall process efficiency. This guide provides an objective comparison of different palladium catalyst systems for the Suzuki reaction of 2,4-dimethoxyiodobenzene with phenylboronic acid, supported by experimental data from the literature.
Performance Comparison of Palladium Catalyst Systems
The selection of an appropriate palladium source and ligand is paramount for achieving high yields in the Suzuki coupling of electron-rich aryl iodides like this compound. Below is a summary of the performance of three commonly employed palladium catalyst systems for this transformation.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| System 2 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| System 3 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
Note: The data presented is compiled from various sources and may not have been generated under identical side-by-side experimental conditions. It is intended to provide a comparative overview of catalyst system performance.
Experimental Protocols
Detailed methodologies for the Suzuki reaction of this compound with phenylboronic acid using the compared catalyst systems are provided below.
General Procedure
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol) is added to a reaction vessel. The specified solvent system is then added, followed by the palladium source and ligand. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
System 1: Pd(OAc)₂/SPhos
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Toluene/Water (4:1 mixture)
-
Temperature: 100 °C
-
Reaction Time: 2 hours
System 2: Pd(PPh₃)₄
-
Palladium Source/Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Toluene/Ethanol/Water (2:1:1 mixture)
-
Temperature: 80 °C
-
Reaction Time: 12 hours
System 3: PdCl₂(dppf)
-
Palladium Source: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Temperature: 100 °C
-
Reaction Time: 18 hours
Experimental Workflow
The general workflow for carrying out the Suzuki reaction is depicted in the following diagram.
A Researcher's Guide to Site Selectivity in Cross-Coupling Reactions of Polyhalogenated Dimethoxybenzenes
For researchers, scientists, and drug development professionals, the ability to selectively functionalize polyhalogenated aromatic compounds is a critical tool in the synthesis of complex molecules. This guide provides a comparative overview of site selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated dimethoxybenzenes, offering insights into how different reaction conditions and catalyst systems can influence regiochemical outcomes. The information presented is supported by experimental data to aid in the rational design of synthetic routes.
The selective functionalization of polyhalogenated dimethoxybenzenes presents a formidable challenge due to the often similar reactivity of multiple carbon-halogen bonds. However, by carefully tuning reaction parameters, it is possible to achieve a high degree of site selectivity, enabling the stepwise and controlled construction of intricate molecular architectures. This guide explores the key factors governing this selectivity and provides a comparison of various cross-coupling methodologies.
Factors Influencing Site Selectivity
The regiochemical outcome of cross-coupling reactions on polyhalogenated dimethoxybenzenes is a delicate interplay of electronic effects, steric hindrance, and the nature of the catalytic system.
-
Electronic Effects: The electron-donating nature of the methoxy groups can influence the electron density at the various halogenated positions, thereby affecting the rate of oxidative addition to the palladium catalyst. Generally, positions that are more electron-deficient are more reactive.
-
Steric Hindrance: The steric bulk of the methoxy groups, as well as the substituents on the coupling partners and the phosphine ligands on the catalyst, can play a significant role in determining which halogenated site is more accessible for reaction.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands is paramount in controlling site selectivity. Bulky, electron-rich phosphine ligands can favor reaction at less sterically hindered positions. Furthermore, the speciation of the palladium catalyst, whether it exists as a mononuclear or multinuclear species, can dramatically switch the regioselectivity of the reaction.[1][2]
-
Reaction Conditions: Parameters such as the choice of base, solvent, and temperature can also influence the reaction pathway and the resulting site selectivity. In some cases, even the cation of the base has been shown to affect the regiochemical outcome.[2]
Comparison of Cross-Coupling Reactions
The following sections provide a comparative overview of different cross-coupling reactions and their application to polyhalogenated dimethoxybenzenes, where data is available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The site selectivity in the Suzuki-Miyaura coupling of dihalodimethoxybenzenes is highly dependent on the catalyst system and reaction conditions. For electron-rich substrates like (4-Bromo-2,5-dimethoxyphenyl)boronic acid, standard catalysts may prove insufficient, necessitating the use of more robust systems with bulky, electron-rich phosphine ligands to overcome high activation barriers.[3]
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Selectivity (mono:di) | Reference |
| 1,4-Dibromo-2,5-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 4-Bromo-2,5-dimethoxy-1,1'-biphenyl | 92 | High for mono | [4] |
| 1,4-Dibromo-2,5-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 4-Bromo-2,5-dimethoxy-1,1'-biphenyl | 88 | High for mono | [4] |
| 1,4-Dibromo-2,5-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 4-Bromo-2,5-dimethoxy-1,1'-biphenyl | 75 | High for mono | [4] |
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-dimethoxybenzene.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The regioselectivity in the Sonogashira coupling of dihalodimethoxybenzenes is influenced by the nature of the halogen, with iodides being more reactive than bromides. Catalyst and ligand choice can also be used to control which site reacts.[5][6][7]
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | Aryl-alkyne | 89 | [8] |
Table 2: General Conditions for Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The site selectivity of this reaction on polyhalogenated dimethoxybenzenes can be controlled by the choice of catalyst, ligand, and reaction conditions to favor mono-amination at a specific position.[9][10]
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | - | Mono-aminated product | - | [9] |
| Aryl Chloride/Bromide | Ammonium Sulfate | Palladium Catalyst | - | - | - | - | Primary Arylamine | High Selectivity | [11] |
Table 3: Examples of Buchwald-Hartwig Amination Reactions.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is one of the earliest developed cross-coupling methods.[1][8] Its application to polyhalogenated dimethoxybenzenes can be challenging due to the high reactivity of the Grignard reagent, which may lead to a lack of selectivity. However, careful choice of catalyst and reaction conditions can allow for controlled couplings.
Negishi Coupling
The Negishi coupling employs organozinc reagents and is known for its high functional group tolerance.[5][12] The reactivity of different arylzinc reagents and the substitution pattern on the bromobenzene can influence the reaction rates and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for some of the discussed cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a solution of the dihalodimethoxybenzene (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane/water mixture), a base (e.g., K₃PO₄, 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) are added.[4] The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Experimental Protocol for Sonogashira Coupling
To a solution of the dihalodimethoxybenzene (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are added.[8] The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.
General Experimental Protocol for Buchwald-Hartwig Amination
In a glovebox, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and a phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv).[9] The dihalodimethoxybenzene (1.0 equiv), the amine (1.1-1.2 equiv), a base (e.g., NaOt-Bu, 1.4 equiv), and an anhydrous solvent (e.g., toluene) are then added. The flask is sealed and heated in an oil bath until the reaction is complete. The workup and purification follow standard procedures.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in site-selective cross-coupling reactions and the general workflow of these experiments.
Caption: Factors influencing site selectivity in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Achieving site selectivity in the cross-coupling reactions of polyhalogenated dimethoxybenzenes is a multifaceted challenge that can be addressed through the careful selection of catalysts, ligands, and reaction conditions. While electronic and steric factors inherent to the substrate play a foundational role, the ability to override these intrinsic biases with tailored catalytic systems offers immense synthetic utility. This guide provides a starting point for researchers to navigate the complexities of these reactions and to design synthetic strategies that deliver the desired regiochemical outcomes with high fidelity. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the toolbox for the selective functionalization of these important building blocks.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. diposit.ub.edu [diposit.ub.edu]
A Comparative Performance Analysis of 2,4-Dimethoxyiodobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the successful synthesis of complex molecules. This guide provides a comparative benchmark of 2,4-dimethoxyiodobenzene against other common iodoarenes—iodobenzene, 4-iodoanisole, and 4-iodotoluene—in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization.
The reactivity of iodoarenes in palladium-catalyzed reactions is significantly influenced by the electronic nature of their substituents. Electron-donating groups, such as the methoxy groups in this compound, can enhance the rate of oxidative addition, a key step in many catalytic cycles, by increasing the electron density of the aromatic ring. However, steric hindrance can also play a role. This guide aims to provide a quantitative and qualitative comparison of how this compound performs relative to simpler iodoarenes.
Quantitative Performance Comparison
The following tables summarize the performance of this compound and other iodoarenes in key cross-coupling reactions. The data has been compiled from various sources, and it is important to note that direct comparisons are most accurate when reaction conditions are identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following table compares the yields of biphenyl derivatives from the reaction of various iodoarenes with phenylboronic acid.
| Iodoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | |
| Iodobenzene | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [1] |
| 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [1] |
| 4-Iodotoluene | Ni(acac)₂ / β-CD | K₂CO₃ | Water | 80 | 2 | 95 | [2] |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The following table compares the yields of stilbene derivatives from the reaction of various iodoarenes with styrene.
| Iodoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 85 | |
| Iodobenzene | PdCl₂ / TDTAT | K₂CO₃ | Water | 100 | 6 | 96 | [3] |
| 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 24 | 70-80 | |
| 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 24 | 70-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the yields of the amination of various iodoarenes with morpholine.
| Iodoarene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 | |
| Iodobenzene | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 90 | [4] |
| 4-Iodoanisole | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | 2 | 95 | |
| 4-Iodotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 0.1 | 98 | [5] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the iodoarene (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/water 10:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, the iodoarene (1.0 mmol), styrene (1.2 mmol), a suitable base (e.g., Et₃N, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tol)₃, 4 mol%) are combined in an appropriate solvent (e.g., acetonitrile, 5 mL). The tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-140 °C) for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the iodoarene (1.0 mmol), morpholine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by flash chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental signaling pathways for the three discussed cross-coupling reactions.
References
Verifying the Structure of Novel Compounds Synthesized from 2,4-Dimethoxyiodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical research and drug development. A critical and often challenging step in this process is the unambiguous verification of the molecular structure of the newly synthesized compounds. This guide provides a comparative overview of common analytical techniques used for the structural elucidation of novel compounds, using the versatile starting material, 2,4-dimethoxyiodobenzene, as a case study for the synthesis of a new biaryl compound. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Structural Verification
The determination of a molecule's precise atomic arrangement is fundamental to understanding its chemical and biological properties. A combination of spectroscopic and analytical techniques is typically employed to piece together the structural puzzle. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline compounds, X-ray crystallography provides the most definitive structural information.
This guide will focus on the synthesis of a novel biphenyl derivative, 2,4-dimethoxy-4'-methylbiphenyl, via a Suzuki-Miyaura cross-coupling reaction starting from this compound and p-tolylboronic acid. The subsequent sections will compare how different analytical techniques can be used to verify the structure of this product.
Comparison of Analytical Techniques for Structural Verification
The choice of analytical technique depends on the nature of the compound and the specific structural information required. Below is a comparison of the most common methods for verifying the structure of novel organic compounds.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of hydrogen atoms. | Non-destructive, provides detailed structural information, relatively fast. | Requires soluble sample, complex spectra for large molecules. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR, provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. Provides information about fragmentation patterns. | High sensitivity, requires very small sample amount, can determine molecular formula. | Can be destructive, may not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous structural determination. | Requires a single, high-quality crystal, not applicable to amorphous solids or liquids. |
Case Study: Synthesis and Characterization of 2,4-dimethoxy-4'-methylbiphenyl
A common application of this compound in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, for instance, is a powerful method for the synthesis of biaryl compounds.
Reaction Scheme:
Experimental Data for Structural Verification of 2,4-dimethoxy-4'-methylbiphenyl:
| Technique | Experimental Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.2 Hz, 1H), 6.58 (dd, J = 8.2, 2.2 Hz, 1H), 6.54 (d, J = 2.2 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 2.40 (s, 3H) | The signals in the aromatic region (δ 6.5-7.5 ppm) are consistent with two substituted benzene rings. The two singlets at δ 3.85 and 3.82 ppm correspond to the two methoxy groups. The singlet at δ 2.40 ppm corresponds to the methyl group on the second phenyl ring. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.1, 157.8, 138.2, 136.5, 131.9, 129.4, 128.8, 122.0, 104.9, 98.6, 55.6, 55.5, 21.1 | The number of signals confirms the presence of 15 distinct carbon atoms. The signals in the δ 157-161 ppm range are characteristic of carbons attached to oxygen (methoxy groups). The signal at δ 21.1 ppm corresponds to the methyl carbon. |
| Mass Spectrometry (EI) | m/z (%): 228 (M⁺, 100), 213 (85), 185 (30), 152 (20) | The molecular ion peak (M⁺) at m/z 228 corresponds to the molecular weight of the target compound (C₁₅H₁₆O₂). The fragmentation pattern can be analyzed to further support the proposed structure. |
| IR (KBr) | ν (cm⁻¹): 3005 (Ar-H), 2955, 2835 (C-H), 1610, 1580, 1520 (C=C, aromatic), 1290, 1210 (C-O, ether), 1040 (C-O, ether) | The presence of aromatic C-H, aliphatic C-H, aromatic C=C, and C-O ether stretches are all consistent with the structure of 2,4-dimethoxy-4'-methylbiphenyl. |
Experimental Protocols
1. Synthesis of 2,4-dimethoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), Potassium Carbonate (K₂CO₃) (2.0 mmol), Toluene (10 mL), Water (2 mL).
-
Procedure:
-
To a round-bottom flask, add this compound, p-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
2. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument: A mass spectrometer equipped with an EI source.
-
Data Acquisition: Introduce the sample into the instrument and acquire the mass spectrum.
4. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the purified product with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample in the instrument and acquire the IR spectrum.
Mandatory Visualizations
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxyiodobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dimethoxyiodobenzene. Adherence to these guidelines is critical due to the compound's hazardous properties.
Immediate Safety and Handling Precautions:
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this substance.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3]
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5] It is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][4][6]
Step-by-Step Disposal Protocol:
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[3][7][8] This is crucial because mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complexity.[3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste.[3][9] The container should be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," should be listed.[3][9]
-
Waste Collection:
-
Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) in a designated, sealed container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.[5][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[3][9] This area should be secure, well-ventilated, and away from incompatible materials.[5] Keep the container tightly closed except when adding waste.[3][10]
-
Disposal Request: Once the container is nearly full (typically around 75-90% capacity), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3][5][9]
Quantitative Disposal Data
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for specific disposal routes, are not publicly available and are generally not applicable as this compound is intended for complete containment and destruction via approved hazardous waste procedures.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][6] |
| Disposal Route | Approved Waste Disposal Plant / Incineration | [1][4][11] |
| Sewer Disposal | Prohibited | [4][5] |
| Waste Segregation | Collect with Halogenated Organic Waste | [3][7][8] |
Experimental Protocols for Disposal
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. uakron.edu [uakron.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. nswai.org [nswai.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
